molecular formula C14H18O8 B016937 Conduritol B Tetraacetate CAS No. 25348-63-4

Conduritol B Tetraacetate

Numéro de catalogue: B016937
Numéro CAS: 25348-63-4
Poids moléculaire: 314.29 g/mol
Clé InChI: REXNPDYWUANMIX-IGQOVBAYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Conduritol B Tetraacetate (CAS 25348-63-4) is a versatile cyclic polyol derivative that serves as a fundamental building block in synthetic carbohydrate chemistry and glycobiology research. This biochemical reagent is characterized by its unique cyclic structure and protected acetyl groups, which allow for selective functionalization and controlled modification to create complex carbohydrate architectures and glycomimetics. Main Applications & Research Value: Glycobiology Research: This compound is extensively used as a precursor for the synthesis of various carbohydrate derivatives, glycoconjugates, and biologically significant inositol derivatives, contributing to advancements in glycoscience. Drug Discovery: this compound serves as a key synthetic intermediate for potential therapeutic agents. It has been investigated in pharmacophore-based studies for designing novel small molecules that target the insulin receptor, representing a promising avenue for diabetes research. Enzyme Inhibition Studies: It is a direct precursor to Conduritol B Epoxide, a potent mechanism-based inhibitor of β-glucosidases. This inhibitor is a vital tool for studying enzyme function and has been used in animal models of Gaucher's disease to investigate disease mechanisms. Material Science: The regioselective reactivity of this compound enables researchers to engineer tailored carbohydrate-based materials for applications in drug delivery systems and advanced biomaterials. Researchers value this compound for its structural features that facilitate the study of carbohydrate-protein interactions, which are critical in numerous cellular processes and disease pathways. Its utility spans from basic research in enzymology to the development of potential diagnostic and therapeutic agents. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNPDYWUANMIX-IGQOVBAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452320
Record name Conduritol B Tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25348-63-4
Record name Conduritol B Tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Conduritol B Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conduritol B Tetraacetate is a pivotal synthetic intermediate in glycobiology and drug discovery, primarily serving as a stable, protected precursor to the highly reactive and biologically active molecule, Conduritol B Epoxide (CBE).[1] The tetraacetate form itself is not a direct enzyme inhibitor; its hydroxyl groups are protected by acetate (B1210297) moieties, which prevents interaction with the active sites of glycosidase enzymes. The potent, irreversible inhibitory activity attributed to this class of molecules is realized upon the chemical conversion of this compound to CBE.

This guide delineates the mechanism of action, commencing with the necessary synthetic activation of the tetraacetate precursor. It then provides a comprehensive analysis of the core mechanism of its active form, Conduritol B Epoxide, a mechanism-based, irreversible inhibitor of retaining β-glucosidases.[2][3] A primary focus is its interaction with human lysosomal glucocerebrosidase (GBA1), an enzyme implicated in Gaucher disease and Parkinson's disease.[3][4] This document furnishes quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of the key molecular pathways to provide a thorough resource for researchers in the field.

From Precursor to Active Inhibitor: The Role of this compound

This compound is a versatile cyclic polyol derivative where the hydroxyl groups are protected by acetyl groups.[1] This protection renders the molecule stable for storage and allows for selective chemical modifications. To exert its biological effect, this compound must undergo a two-step chemical transformation to its active epoxide form, CBE.

  • Deacetylation: The four acetate groups are removed through hydrolysis to yield Conduritol B.

  • Epoxidation: The double bond within the Conduritol B ring is then epoxidized, typically using a peroxy acid, to form Conduritol B Epoxide (CBE).

This transformation is crucial, as the resulting epoxide ring is the key functional group responsible for the irreversible inhibition of target enzymes.[5]

G cluster_activation Activation Pathway Conduritol_B_Tetraacetate Conduritol B Tetraacetate Conduritol_B Conduritol B Conduritol_B_Tetraacetate->Conduritol_B Deacetylation (Hydrolysis) Conduritol_B_Epoxide Conduritol B Epoxide (CBE) (Active Inhibitor) Conduritol_B->Conduritol_B_Epoxide Epoxidation

Caption: Activation of this compound to Conduritol B Epoxide.

Core Mechanism of Action: Irreversible Inhibition by Conduritol B Epoxide

Conduritol B Epoxide (CBE) functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," of retaining β-glucosidases.[2] Its efficacy stems from its structural resemblance to the natural glucose substrate, which allows it to be recognized and processed by the enzyme's active site.[5]

The key steps of the inhibitory mechanism are as follows:

  • Recognition and Binding: CBE enters the active site of a retaining β-glucosidase, such as GBA1.

  • Nucleophilic Attack: A catalytic nucleophile in the enzyme's active site, typically a glutamate (B1630785) (e.g., Glu340 in GBA1) or aspartate residue, attacks one of the electrophilic carbon atoms of the epoxide ring.[3]

  • Covalent Bond Formation: This attack results in the opening of the highly strained epoxide ring and the formation of a stable, covalent ester linkage between the inhibitor and the enzyme.[2][6]

  • Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.[5] The enzyme cannot complete its catalytic cycle and release the inhibitor, leading to irreversible inactivation.

G cluster_inhibition Mechanism of Irreversible Inhibition Enzyme Active β-Glucosidase (e.g., GBA1) EI_Complex Enzyme-CBE Non-covalent Complex Enzyme->EI_Complex Binding to Active Site CBE Conduritol B Epoxide (CBE) CBE->EI_Complex Covalent_Adduct Covalently Modified Inactive Enzyme EI_Complex->Covalent_Adduct Nucleophilic Attack by Catalytic Residue (e.g., Glu340)

Caption: Irreversible inhibition of β-glucosidase by Conduritol B Epoxide.

Enzyme Targets and Inhibitory Potency

The primary target for CBE is the lysosomal enzyme glucocerebrosidase (GBA1 or acid β-glucosidase).[3] However, its inhibitory activity is not perfectly selective and it can affect other glycosidases, particularly at higher concentrations.[7] This cross-reactivity is an important consideration in experimental design.

Data Presentation: Inhibitory Potency of Conduritol B Epoxide

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CBE against various human glycosidases.

Enzyme TargetAbbreviationIC50 (µM)Potency & Selectivity Notes
Glucocerebrosidase (lysosomal)GBA~0.59 - 1High potency; the primary target for modeling Gaucher disease.[6]
Non-lysosomal GlucosylceramidaseGBA2~315Significantly lower potency, indicating a window for selective GBA1 inhibition.[6][7]
Acid α-glucosidase (lysosomal)GAA~100 - 249Moderate off-target activity at higher concentrations.[6]
Neutral α-glucosidase IIGANAB~2900Low potency.[6]
β-glucuronidaseGUSB~857Low potency.[6]
Cytosolic β-glucosidaseGBA3InsensitiveGBA3 activity is not significantly affected by CBE.[3]

Downstream Cellular Consequences of GBA1 Inhibition

The irreversible inhibition of GBA1 by CBE prevents the breakdown of its substrate, glucosylceramide (GlcCer), leading to its accumulation within lysosomes.[4] This is the primary biochemical hallmark of Gaucher disease.[8] The pathological cascade resulting from this inhibition includes:

  • Substrate Accumulation: Increased levels of glucosylceramide and its cytotoxic derivative, glucosylsphingosine.[8]

  • Lysosomal Dysfunction: Impairment of lysosomal function and autophagy.

  • Cellular Stress: Induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[8]

  • Neuroinflammation: In the central nervous system, GBA1 inhibition leads to activation of microglia and astrocytes.[8]

  • α-Synuclein Aggregation: A well-established link exists between GBA1 deficiency and the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.

G cluster_pathway Cellular Consequences of GBA1 Inhibition by CBE CBE Conduritol B Epoxide (CBE) Inhibition Irreversible Inhibition CBE->Inhibition GBA1 GBA1 Enzyme GBA1->Inhibition GlcCer_Accumulation Glucosylceramide Accumulation Inhibition->GlcCer_Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction GlcCer_Accumulation->Lysosomal_Dysfunction Cellular_Stress Cellular Stress (ER & Mitochondrial) Lysosomal_Dysfunction->Cellular_Stress Neuroinflammation Neuroinflammation Lysosomal_Dysfunction->Neuroinflammation Alpha_Synuclein α-Synuclein Aggregation Cellular_Stress->Alpha_Synuclein

Caption: Downstream pathological cascade following GBA1 inhibition by CBE.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of CBE's mechanism of action. Below are protocols for key experiments.

Protocol for In Vitro GBA1 Inhibition Assay

This protocol determines the IC50 value of CBE against GBA1 using a fluorogenic substrate.

Materials:

  • Purified recombinant human GBA1

  • Conduritol B Epoxide (CBE)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate

  • Assay Buffer: Citrate-phosphate buffer with sodium taurocholate

  • Stop Solution: High pH buffer (e.g., 0.2 M Glycine-NaOH, pH 10.7)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare CBE Dilutions: Create a serial dilution of CBE in the assay buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute the GBA1 stock solution to a working concentration in the assay buffer.

  • Pre-incubation: In the 96-well plate, add a fixed volume of the diluted GBA1 solution to each well. Add the different concentrations of CBE to the respective wells. Include control wells with no inhibitor.

  • Incubate: Pre-incubate the enzyme with CBE for 30 minutes at 37°C to allow for irreversible binding.[6]

  • Initiate Reaction: Add the 4-MUG substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the Stop Solution to each well.

  • Measure Fluorescence: Read the fluorescence intensity on the plate reader.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each CBE concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of CBE concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol assesses the target engagement and selectivity of CBE in a complex biological sample (e.g., cell lysate or tissue homogenate).

Materials:

  • Cell lysates or tissue homogenates

  • Conduritol B Epoxide (CBE)

  • Activity-Based Probe (ABP): A fluorescently tagged or biotinylated probe that covalently binds to the active site of active GBA1 (e.g., a cyclophellitol-based probe).[3][9]

  • SDS-PAGE gels and electrophoresis equipment

  • In-gel fluorescence scanner or Western blot equipment (if using a biotinylated probe)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Inhibitor Treatment: Aliquot the lysate and treat with varying concentrations of CBE for a specific duration (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO or PBS).

  • Probe Labeling: Add a fixed, low concentration of the GBA1-specific ABP to each sample. Incubate to allow the probe to label any remaining active GBA1 enzymes not inhibited by CBE.

  • Sample Denaturation: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization:

    • Fluorescent Probe: Scan the gel directly using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to GBA1 will be inversely proportional to the concentration of CBE.

    • Biotinylated Probe: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using chemiluminescence.

  • Data Analysis: Quantify the band intensity for GBA1 in each lane. Determine the residual enzyme activity at each CBE concentration relative to the vehicle control. This allows for the determination of an in-situ IC50 and assessment of off-target labeling by observing changes in other bands.[9]

References

Conduritol B Tetraacetate as an irreversible inhibitor of glucocerebrosidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Conduritol B Epoixde as an Irreversible Inhibitor of Glucocerebrosidase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is critical for the hydrolysis of glucosylceramide.[1][2] Deficient GCase activity leads to the lysosomal storage disorder Gaucher disease (GD) and is the most significant genetic risk factor for Parkinson's disease (PD).[1][3][4] Conduritol B epoxide (CBE), a mechanism-based irreversible inhibitor of GCase, serves as an indispensable tool for studying the pathophysiology of these diseases.[4][5] CBE covalently binds to the catalytic nucleophile in the GCase active site, leading to its inactivation.[6][7] This specific and potent inhibition allows for the creation of robust cellular and animal models that replicate the biochemical hallmarks of GCase deficiency, facilitating research into disease mechanisms and the preclinical evaluation of novel therapeutic strategies.[8][9][10] This guide provides a comprehensive overview of the mechanism, quantitative data, experimental protocols, and downstream consequences related to the use of CBE as a GCase inhibitor.

Introduction to Glucocerebrosidase and its Inhibition

Glucocerebrosidase (EC 3.2.1.45) is a 497-amino acid lysosomal hydrolase that catalyzes the breakdown of glucosylceramide (GlcCer) into glucose and ceramide.[1][5] This function is essential for the proper metabolism of glycosphingolipids. Synthesized in the endoplasmic reticulum, GCase is trafficked to the lysosome via the lysosomal integral membrane protein-2 (LIMP2).[11][12] Within the acidic environment of the lysosome (maximally active at pH 5.5), GCase associates with the lysosomal membrane and, with the help of the activator protein Saposin C, degrades its substrate.[5]

Mutations in the GBA1 gene can lead to misfolding, impaired trafficking, and reduced catalytic activity of GCase.[1][11] The resulting accumulation of GlcCer and its deacylated metabolite, glucosylsphingosine (B128621) (GlcSph), within macrophage lysosomes leads to the formation of characteristic "Gaucher cells," a hallmark of Gaucher disease.[3][9] Furthermore, a strong bidirectional relationship has been established between GCase deficiency and the accumulation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease.[1][12]

Conduritol B epoxide (CBE), an analog of inositol, is a potent and specific irreversible inhibitor of GCase.[5][9][13] It acts as a suicide substrate, allowing researchers to pharmacologically induce GCase deficiency and study its consequences in controlled experimental settings.[10][14] CBE is often derived from its precursor, Conduritol B Tetraacetate, a more stable compound used in chemical synthesis.[15]

Mechanism of Irreversible Inhibition

CBE functions as a mechanism-based inhibitor that forms a permanent, covalent bond with a key residue in the GCase active site.[5][6] The process involves a two-step mechanism common to many irreversible inhibitors: an initial reversible binding followed by an irreversible chemical reaction.[16][17]

  • Reversible Binding : CBE, mimicking the glucose moiety of the natural substrate, initially binds non-covalently to the GCase active site.[5]

  • Covalent Modification : The enzyme's catalytic machinery, specifically the acid/base catalyst (E235) and the catalytic nucleophile (E340), attacks the strained epoxide ring of CBE.[5] This leads to the opening of the epoxide and the formation of a stable ester bond between the inhibitor and the carboxylate side chain of the catalytic nucleophile, Glu340.[6] This covalent modification permanently inactivates the enzyme.[5][18]

The structural symmetry of CBE allows it to inhibit both β- and α-glucosidases, though it shows high specificity for GCase under controlled concentrations.[6][7] At higher concentrations, off-target effects on non-lysosomal GBA2 and lysosomal α-glucosidase have been observed.[4][6]

GCase_Inhibition_Mechanism GCase Active GCase (Glu340 Nucleophile) Inactive_Complex Covalently Bound Inactive E-I Complex GCase->Inactive_Complex Irreversible Covalent Bonding (k_inact) CBE Conduritol B Epoxide (CBE) CBE->GCase

Caption: Mechanism of GCase inactivation by Conduritol B Epoxide.

Quantitative Inhibition Data

The potency of an irreversible inhibitor is characterized by parameters such as the inactivation constant (KI) and the maximal rate of inactivation (kinact).[16][17] However, the most commonly reported value is the IC50, the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. It is important to note that for irreversible inhibitors, the IC50 value is dependent on the pre-incubation time.[6]

InhibitorEnzyme/SystemParameterValueIncubation TimeReference
Conduritol-β-epoxidePurified GCaseIC5016.7 ± 1.2 μMNot Specified[2]
Conduritol B EpoxideRecombinant Human GCaseIC5026.6 μM30 min[6]
Conduritol B EpoxideRecombinant Human GCaseIC502.30 μM180 min[6]
Conduritol B EpoxideGCase in HEK-293 cellsInhibitionSignificant at 10 & 50 μMNot Specified[19]
Conduritol B EpoxideGCase in mouse neuronsInhibition>90% at 0.5 mM7 & 14 days[20]

Experimental Protocols

CBE is widely used in standardized assays to measure GCase activity and to create disease models.

Fluorometric Assay of GCase Activity in Cell Lysates

This method measures GCase activity by detecting the fluorescence of a product released from a synthetic substrate. CBE is used in a parallel sample to inhibit GCase specifically, allowing for the subtraction of background activity from other glucosidases.[14][21]

Materials:

  • Cell or tissue lysates

  • Assay Buffer (e.g., 0.2 M Citrate/Phosphate buffer, pH 5.4, containing detergents like 0.25% Triton X-100 and sodium taurocholate)[22]

  • Fluorogenic Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), 5 mM solution[14][22]

  • Inhibitor: Conduritol B Epoxide (CBE), 50 mM stock in DMSO[23]

  • Stop Solution: 100 mM Glycine-NaOH buffer, pH 10.7[22]

  • Standard: 4-Methylumbelliferone (4-MU) for standard curve[14]

  • Black, flat-bottom 96-well plate

Procedure:

  • Sample Preparation : Prepare cell or tissue lysates and determine the protein concentration (e.g., via BCA assay).[14]

  • Assay Setup : In a 96-well plate, add 10-20 µg of lysate protein to triplicate wells.

  • Inhibition : To one set of triplicate wells for each sample, add CBE to a final concentration of 1 mM.[23] To the other set, add an equivalent volume of vehicle (DMSO).

  • Pre-incubation : Incubate the plate at 37°C for 60 minutes to allow for complete inhibition by CBE.[23]

  • Enzyme Reaction : Initiate the reaction by adding the 4-MUG substrate solution to all wells.

  • Incubation : Incubate at 37°C for 1 hour.[22]

  • Reaction Termination : Stop the reaction by adding the Glycine-NaOH Stop Solution.[22]

  • Fluorescence Measurement : Read the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis :

    • Generate a standard curve using 4-MU.

    • Calculate the amount of 4-MU produced in each well.

    • GCase-specific activity is determined by subtracting the average fluorescence of the CBE-treated wells from the DMSO-treated wells.[14]

GCase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Prepare Cell/Tissue Lysates p2 Quantify Protein (BCA Assay) p1->p2 a1 Aliquot Lysate into Wells p2->a1 a2 Add CBE (+Inhibitor) or DMSO (-Inhibitor) a1->a2 a3 Pre-incubate (37°C, 60 min) a2->a3 a4 Add 4-MUG Substrate a3->a4 a5 Incubate (37°C, 60 min) a4->a5 a6 Add Stop Solution a5->a6 d1 Read Fluorescence (Ex: 365nm, Em: 445nm) a6->d1 d2 Calculate 4-MU Produced (vs. Standard Curve) d1->d2 d3 Calculate GCase Activity: (Activity[-Inh]) - (Activity[+Inh]) d2->d3

Caption: Experimental workflow for the fluorometric GCase activity assay.

Induction of a Gaucher Disease Mouse Model

Administering CBE to mice pharmacologically mimics GCase deficiency, leading to substrate accumulation and neuropathological features seen in GD.[8][9]

Materials:

  • Conduritol B Epoxide (CBE)

  • Sterile Phosphate-Buffered Saline (PBS)

  • C57Bl/6 mice[8][9]

  • Sterile syringes and needles

Procedure:

  • CBE Preparation : Prepare a fresh solution of CBE in sterile PBS (e.g., 10 mg/mL).[9]

  • Animal Dosing : Administer CBE via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[9][13] A standard dosage is 100 mg/kg of body weight.[9][13][24]

  • Treatment Schedule : Injections are typically performed daily for a period of 9 to 12 consecutive days to induce a robust phenotype.[8][9][13]

  • Monitoring : Monitor mice daily for the development of neurological symptoms, such as tremors, tail arching, paresis, and seizures.[9][13]

  • Analysis : After the treatment period, tissues (brain, liver, spleen) can be harvested for:

    • Biochemical analysis (GCase activity, GlcCer/GlcSph levels).[13]

    • Histological evaluation (neuroinflammation markers like GFAP and CD11b, neuronal loss).[8][13]

Animal_Model_Workflow cluster_analysis Downstream Analysis start Start: C57Bl/6 Mice prep Prepare CBE Solution (100 mg/kg in PBS) start->prep inject Daily Injections (i.p.) (9-12 consecutive days) prep->inject monitor Daily Monitoring for Neurological Symptoms inject->monitor endpoint Endpoint: Sacrifice monitor->endpoint harvest Harvest Tissues (Brain, Liver, Spleen) endpoint->harvest biochem Biochemical Assays (GCase Activity, Lipids) harvest->biochem histo Histology/IHC (Neuroinflammation) harvest->histo

Caption: Workflow for inducing a Gaucher mouse model with CBE.

Downstream Consequences & Signaling Pathways

Inhibition of GCase by CBE initiates a cascade of cellular and molecular events that are central to the pathology of GD and GBA-associated PD.

  • Substrate Accumulation : The primary consequence is the buildup of GlcCer and GlcSph in lysosomes.[9][11] This accumulation disrupts lysosomal function and lipid homeostasis.

  • Lysosomal Dysfunction : GCase inhibition can impair overall lysosomal degradative capacity and autophagy, affecting the clearance of other substrates, including α-synuclein.[3][12]

  • α-Synuclein Pathology : A bidirectional negative feedback loop exists where reduced GCase activity leads to increased α-synuclein levels, and elevated α-synuclein can, in turn, further inhibit GCase function.[1] CBE treatment in animal models has been shown to increase α-synuclein aggregation.[1][10]

  • Neuroinflammation : The accumulation of substrates and lysosomal stress triggers robust microglial and astrocyte activation, contributing to chronic neuroinflammation.[8][10]

  • ER Stress : Mutant GCase can be retained in the endoplasmic reticulum (ER), leading to an unfolded protein response (UPR) and ER-associated degradation (ERAD), which causes cellular stress.[11]

  • Mitochondrial Dysfunction : Emerging evidence links GCase deficiency to impaired mitochondrial function, creating a pathogenic link between lysosomal and mitochondrial pathways.[3][11]

Pathophysiology_Cascade Inhibition GCase Inhibition (by CBE) Substrate ↑ GlcCer & GlcSph Accumulation Inhibition->Substrate ER ER Stress / UPR Inhibition->ER (Mimics Mutant GCase) Lysosome Lysosomal Dysfunction & Impaired Autophagy Substrate->Lysosome AlphaSyn ↑ α-Synuclein Aggregation Lysosome->AlphaSyn Impaired Clearance Inflammation Neuroinflammation (Microglia/Astrocyte Activation) Lysosome->Inflammation Mito Mitochondrial Dysfunction Lysosome->Mito AlphaSyn->Lysosome Inhibits GCase Trafficking Outcome Neuronal Dysfunction & Cell Death AlphaSyn->Outcome ER->Outcome Inflammation->Outcome Mito->Outcome

Caption: Pathophysiological cascade following GCase inhibition.

Conclusion

This compound, and its active epoxide form, is a cornerstone tool in the study of lysosomal biology and neurodegenerative diseases. As a specific and irreversible inhibitor of glucocerebrosidase, it provides a reliable and reproducible method for modeling the biochemical defects underlying Gaucher disease and GBA-associated Parkinson's disease. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to leverage this potent inhibitor to investigate disease mechanisms, identify downstream pathological events, and validate novel therapeutic targets aimed at restoring GCase function.

References

The Stereochemistry of Conduritol B Tetraacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol B tetraacetate, systematically named ((1R,2S,3S,4R)-rel-5-cyclohexene-1,2,3,4-tetrol tetraacetate), is a pivotal synthetic intermediate in carbohydrate chemistry and drug discovery. Its rigid cyclohexene (B86901) core, adorned with four stereochemically defined acetate (B1210297) groups, provides a versatile scaffold for the synthesis of a variety of biologically active molecules, most notably conduritol B epoxide, a potent irreversible inhibitor of β-glucosidases. This technical guide delves into the core stereochemical aspects of this compound, presenting a summary of its synthesis, spectroscopic characterization, and the biological significance of its derivatives. While a dedicated X-ray crystal structure for this compound is not publicly available, its stereochemistry is unequivocally established through its synthesis from chiral precursors and its conversion to well-characterized products.

Physicochemical Properties

Quantitative data for this compound is summarized below.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₈O₈[1]
Molecular Weight 314.29 g/mol [1]
CAS Number 25348-63-4[1]
Appearance White to off-white crystalline solid[2]
Melting Point 157-159 °C[2]
Solubility Soluble in DMSO and water (up to 25 mg/mL)[2]

Stereoselective Synthesis and Experimental Protocols

The stereochemistry of this compound is a direct consequence of its synthesis from stereochemically defined starting materials. Two primary routes have been established: one starting from the readily available myo-inositol and another from p-benzoquinone.

Synthesis from myo-Inositol

The synthesis from myo-inositol leverages the inherent chirality of this natural product to produce enantiomerically pure conduritol derivatives. While a detailed, step-by-step protocol for the tetraacetate is not fully elucidated in a single source, the general strategy involves the selective protection and deoxygenation of hydroxyl groups of myo-inositol to yield the conduritol B core, followed by acetylation.

General Experimental Workflow:

myo_inositol myo-Inositol protected_inositol Selective Protection myo_inositol->protected_inositol Protection elimination Di-O-tosylation & Elimination protected_inositol->elimination Functional Group Manipulation conduritol_b Conduritol B elimination->conduritol_b Reductive Elimination acetylation Acetylation (Acetic Anhydride (B1165640), Pyridine) conduritol_b->acetylation cbt Conduritol B Tetraacetate acetylation->cbt

Figure 1. Synthetic workflow from myo-Inositol.

A key step in this pathway is a tin-mediated reductive elimination of a bis-dithiocarbonate derivative of a protected myo-inositol, which proceeds with high stereoselectivity to form the cyclohexene ring of conduritol B. Subsequent acetylation with acetic anhydride in pyridine (B92270) yields the final tetraacetate product.

Synthesis from p-Benzoquinone

This route typically produces a racemic mixture of this compound, which can then be resolved if a single enantiomer is required. The synthesis involves the stereoselective dihydroxylation and subsequent functionalization of the quinone ring.

Detailed Experimental Protocol (Adapted from literature):

A synthesis of a related tetraacetate, (±)-trans,trans-cyclohexane-1,2,4,5-tetrayltetraacetate, provides a procedural framework that can be adapted for this compound.

  • Dihydroxylation of 1,4-Cyclohexadiene (B1204751): To a solution of 1,4-cyclohexadiene in a suitable solvent such as aqueous tert-butanol, an oxidizing agent like osmium tetroxide (catalytic amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is added. The reaction is stirred at room temperature until completion, yielding cis-5-cyclohexene-1,4-diol.

  • Epoxidation: The resulting diol is then epoxidized using an agent like m-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent like dichloromethane (B109758) at 0 °C to room temperature. This step creates the epoxide ring.

  • Ring Opening and Acetylation: The epoxide is opened under acidic or basic conditions, followed by acetylation of all four hydroxyl groups. This is typically achieved by treating the tetrol with an excess of acetic anhydride and a base such as pyridine or triethylamine. The reaction mixture is stirred for several hours, after which the product is isolated by extraction and purified by chromatography or crystallization.[3]

p_benzoquinone p-Benzoquinone reduction Reduction (e.g., NaBH4) p_benzoquinone->reduction diol Cyclohexene-1,4-diol reduction->diol dihydroxylation cis-Dihydroxylation (OsO4, NMO) diol->dihydroxylation tetrol Conduritol B dihydroxylation->tetrol acetylation Acetylation (Ac2O, Pyridine) tetrol->acetylation cbt Conduritol B Tetraacetate acetylation->cbt

Figure 2. Synthetic workflow from p-Benzoquinone.

Spectroscopic Data and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its C₂ symmetric structure.

¹H NMR Data (Representative values, solvent dependent):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H4~5.3m-
H2, H3~5.1m-
H5, H6~5.8m-
CH₃ (acetate)~2.0-2.1s-

¹³C NMR Data (Representative values, solvent dependent):

CarbonChemical Shift (δ, ppm)
C1, C4~70
C2, C3~68
C5, C6~128
C=O (acetate)~170
CH₃ (acetate)~21

The symmetry of the molecule results in fewer signals than the total number of carbons and protons, which is a key indicator of its stereochemical arrangement.

Biological Significance and Signaling Pathway Involvement

This compound itself is not typically the biologically active molecule. Its primary importance in a biological context is as a stable precursor to Conduritol B Epoxide (CBE) .

Conversion to Conduritol B Epoxide

This compound is readily converted to Conduritol B Epoxide through a two-step process:

  • Deacetylation: The acetate groups are removed by hydrolysis, typically using a base such as sodium methoxide (B1231860) in methanol.

  • Epoxidation: The resulting Conduritol B is then treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), to stereoselectively form the epoxide ring.

Inhibition of β-Glucosidase by Conduritol B Epoxide

Conduritol B Epoxide is a well-characterized, mechanism-based irreversible inhibitor of β-glucosidases, particularly human glucocerebrosidase (GBA).[4][5] This inhibitory activity is central to its use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency.[6]

Mechanism of Inhibition:

The epoxide ring of CBE mimics the transition state of the natural substrate (glucosylceramide). The catalytic nucleophile of the β-glucosidase, a glutamate (B1630785) residue (Glu340 in human GBA), attacks one of the electrophilic carbons of the epoxide ring.[7] This attack opens the strained epoxide ring and forms a stable covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[4][5]

cluster_enzyme β-Glucosidase Active Site Glu340 Glu340 (Catalytic Nucleophile) Covalent_Complex Irreversible Covalent Enzyme-Inhibitor Complex Glu340->Covalent_Complex Forms Enzyme Enzyme Pocket CBE Conduritol B Epoxide CBE->Glu340 Nucleophilic Attack Inactive_Enzyme Inactive Enzyme Covalent_Complex->Inactive_Enzyme Results in

Figure 3. Mechanism of β-Glucosidase inhibition by CBE.

The accumulation of glucosylceramide due to GBA inhibition disrupts lysosomal function and can interfere with cellular signaling pathways, including those involved in autophagy and inflammation, which are implicated in the pathophysiology of Gaucher disease and related neurodegenerative disorders.[1]

Conclusion

The stereochemistry of this compound is well-defined by its stereoselective synthesis from established precursors. Although lacking a dedicated X-ray crystal structure, its structural integrity is confirmed by spectroscopic data and its chemical transformations into biologically active molecules with known stereochemistry. As a stable and accessible precursor to Conduritol B Epoxide, it remains a vital tool for researchers in glycobiology and drug development, particularly for the study of lysosomal storage diseases like Gaucher disease. The continued exploration of its chemistry will undoubtedly lead to the development of new therapeutic agents and a deeper understanding of carbohydrate-mediated biological processes.

References

An In-Depth Technical Guide to the In Vitro Biological Activity of Conduritol B Epoxide (CBE)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: The vast majority of available scientific research focuses on the biological activity of Conduritol B Epoxide (CBE) , not Conduritol B Tetraacetate. The tetraacetate form is primarily a synthetic precursor, and its acetylated hydroxyl groups make it unlikely to have the same biological activity as CBE, which is a potent glycosidase inhibitor.[1] This guide will, therefore, focus on the extensive in vitro data available for Conduritol B Epoxide to provide a comprehensive and data-rich resource.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the in vitro biological activity of Conduritol B Epoxide (CBE), a well-characterized, mechanism-based irreversible inhibitor of retaining β-glucosidases.[1] It has become an invaluable tool in glycobiology for studying enzyme function and for developing cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by the deficiency of human lysosomal glucocerebrosidase (GBA1).[1][2][3]

Mechanism of Action

Conduritol B Epoxide is classified as a mechanism-based or "suicide" inhibitor.[4] Its structural similarity to glucose allows it to be recognized by the active site of glycosidases. The enzyme's catalytic machinery, specifically a glutamic acid residue (E340 in GBA1), attacks the epoxide ring of CBE.[1] This action opens the strained epoxide ring and results in the formation of a stable, covalent ester bond between CBE and the enzyme, leading to irreversible inactivation.[1]

G cluster_0 Enzyme Active Glycosidase (e.g., GBA1) Enzyme_CBE_Complex Enzyme-CBE Non-covalent Complex Enzyme->Enzyme_CBE_Complex Binding to Active Site CBE Conduritol B Epoxide (CBE) CBE->Enzyme_CBE_Complex Inactive_Enzyme Irreversibly Inactivated Enzyme (Covalent Adduct) Enzyme_CBE_Complex->Inactive_Enzyme Nucleophilic Attack by Catalytic Residue (e.g., Glu340)

Mechanism of irreversible inhibition of a glycosidase by Conduritol B Epoxide.

Quantitative Data: In Vitro Inhibition of Glycosidases by CBE

CBE's inhibitory activity is not limited to GBA1. Its C2 symmetry allows it to be recognized by both β- and α-glucosidases, leading to off-target effects, particularly at higher concentrations.[2] The selectivity of CBE is, therefore, concentration-dependent.[1]

Target EnzymeAbbreviationApparent IC50 (µM)Notes
GlucocerebrosidaseGBA2.30 - 26.6Primary target; IC50 varies with pre-incubation time.[2]
Non-lysosomal GlucosylceramidaseGBA2>10A major off-target at higher concentrations.[3][4][5]
Cytosolic β-glucosidaseGBA3InsensitiveGBA3 activity is not significantly affected by CBE.[1]
Lysosomal α-GlucosidaseGAA~100A primary off-target, though with lower potency than for GBA1.[4]
β-GlucuronidaseGUSB>10A potential off-target at higher concentrations.[4]

Table 1: Summary of in vitro inhibitory concentrations of Conduritol B Epoxide against various human glycosidases.

Experimental Protocols

This protocol outlines a general method to determine the inhibitory activity of CBE on a target glycosidase in vitro.

Materials:

  • Purified glycosidase enzyme (e.g., recombinant human GBA)

  • Conduritol B Epoxide (CBE)

  • 4-Methylumbelliferyl (4-MU)-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)

  • Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of CBE in a suitable solvent (e.g., water or DMSO). Create serial dilutions of CBE in the assay buffer to generate a range of concentrations for testing.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the purified enzyme solution to the wells of a 96-well plate.

    • Add the various concentrations of CBE to the enzyme-containing wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with CBE for a defined period (e.g., 30 to 180 minutes) at a controlled temperature (e.g., 37°C) to facilitate irreversible inhibition.[2][4]

  • Enzymatic Reaction: Initiate the reaction by adding the 4-MU-glycoside substrate to all wells.[4]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding the stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone (B1674119) product.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

  • Data Analysis: The IC50 value, the concentration of CBE that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Experimental Workflow: In Vitro Glycosidase Inhibition Assay prep Prepare CBE Serial Dilutions and Enzyme Solution preincubation Pre-incubate Enzyme with CBE in 96-well Plate (37°C) prep->preincubation reaction Initiate Reaction with Fluorogenic Substrate preincubation->reaction incubation Incubate Plate at Optimal Temperature reaction->incubation stop Terminate Reaction with Stop Solution incubation->stop measure Measure Fluorescence (Excitation/Emission) stop->measure analysis Calculate IC50 Value measure->analysis

References

An In-depth Technical Guide on the Toxicity of Conduritol B Tetraacetate and its Primary Derivative, Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conduritol B Tetraacetate is a versatile chemical intermediate, notably used as a precursor in the synthesis of Conduritol B Epoxide (CBE).[1] CBE is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), also known as β-glucosidase.[2][3][4] This inhibitory action forms the basis of its use in creating animal models of Gaucher disease, a lysosomal storage disorder characterized by GCase deficiency.[2][5] Understanding the toxicological profile of CBE is critical for its application in research and for assessing the potential risks associated with its precursor, this compound.

Mechanism of Action and Toxicity

The primary mechanism of CBE's biological activity and toxicity is its covalent binding to the active site of GCase, leading to irreversible inhibition.[2][6] This inhibition results in the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease.[5] While highly selective for GCase at typical concentrations, higher doses of CBE can lead to off-target inhibition of other glycosidases, such as non-lysosomal GBA2 and lysosomal α-glucosidase, which may contribute to its toxic effects.[7]

GBA_Inhibition CBE Conduritol B Epoxide (CBE) Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) CBE->Covalent_Bond Binds to active site GBA1 Glucocerebrosidase (GBA1/GCase) GBA1->Covalent_Bond Inactive_GBA1 Inactive GBA1 Covalent_Bond->Inactive_GBA1 Accumulation Substrate Accumulation Inactive_GBA1->Accumulation Leads to Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->GBA1 Hydrolyzed by Glucosylceramide->Accumulation Cellular_Toxicity Cellular Toxicity & Pathology Accumulation->Cellular_Toxicity

Caption: Mechanism of Conduritol B Epoxide (CBE) toxicity.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Conduritol B Epoxide. No specific LD50 or IC50 values for this compound were identified in the reviewed literature.

Table 1: In Vivo Toxicity of Conduritol B Epoxide

ParameterValueSpeciesRoute of AdministrationNotesSource(s)
Lethal Dose 50 (LD50)Not precisely definedMouseIntraperitoneal (i.p.)Doses of 25 mg/kg/day have led to death by 45 days.[5]
Toxic Dose Low (TDLO)200 mg/kgMouseIntraperitoneal (i.p.)Lowest dose reported to cause toxic effects.[5]
Reported "Safe" Dose100 mg/kgMouseIntraperitoneal (i.p.)Considered non-toxic in some short-term reports, but chronic use at this dose induces pathology.[5]
Common Dosing Regimen25-100 mg/kg/dayMouseIntraperitoneal (i.p.)Chronic daily injections are common to induce neuropathology.[5]

Table 2: In Vitro Activity and Inhibition by Conduritol B Epoxide

ParameterValueTarget EnzymeCell Line/SystemNotesSource(s)
IC501 µMβ-glucosidaseNot specifiedDemonstrates potent inhibition of the target enzyme.
IC50100 µMα-glucosidaseNot specifiedShows significantly less potency against α-glucosidase, indicating selectivity.
Ki53 µMGlucocerebrosidase (GBA)Not specifiedInhibition constant for the irreversible inhibition of GBA.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting toxicological data. The following sections outline typical experimental protocols for assessing the toxicity of Conduritol B Epoxide.

This protocol is standard for inducing a pharmacological model of Gaucher disease and observing associated toxicity.

  • Animal Model: C57Bl/6 or other suitable mouse strains are commonly used.

  • Compound Administration: Conduritol B Epoxide is administered via intraperitoneal (i.p.) injection.

  • Dosing Regimen: Daily injections of 25-100 mg/kg are typical. A vehicle control group (e.g., saline) must be included.

  • Duration: Treatment can range from a few days to several weeks (e.g., 9 to 45 consecutive days) depending on the desired severity of the phenotype.[5]

  • Monitoring: Mice are monitored daily for signs of toxicity, including weight loss, motor dysfunction (e.g., hind limb paralysis), and general health.[3]

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues (brain, liver, spleen) are collected for biochemical and histological analysis.[5]

  • Biochemical Analysis: Tissue lysates are analyzed for GCase activity to confirm inhibition and for glucosylceramide levels to confirm substrate accumulation.

  • Histological Analysis: Tissues are fixed and sectioned for staining to observe cellular pathology, such as neuroinflammation or neuronal cell death.

InVivo_Workflow start Start: Select Animal Model (e.g., C57Bl/6 Mice) dosing Daily i.p. Injections: - CBE (25-100 mg/kg) - Vehicle Control start->dosing monitoring Daily Monitoring: - Weight - Motor Function - General Health dosing->monitoring euthanasia Euthanasia & Tissue Collection (Brain, Liver, Spleen) monitoring->euthanasia End of Study analysis Analysis euthanasia->analysis biochem Biochemical Analysis: - GCase Activity - Substrate Levels analysis->biochem histo Histological Analysis: - Cellular Pathology - Neuroinflammation analysis->histo end End: Data Interpretation biochem->end histo->end

Caption: General workflow for in vivo toxicity studies of CBE.

These assays are used to determine the direct effect of a compound on cell viability and proliferation.

  • Cell Lines: A variety of cell lines can be used, such as murine peritoneal macrophages or neuroblastoma (N2a) cells.[3][8]

  • Cell Seeding: Cells are seeded in multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Conduritol B Epoxide or a vehicle control.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as:

    • MTT Assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.

    • Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

  • Data Analysis: The results are typically expressed as a percentage of the viability of the vehicle-treated control cells, and an IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

Standard genotoxicity assays can be employed to assess the potential of this compound or CBE to induce genetic damage. These may include:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

  • In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.

  • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks in individual cells.

To date, no specific genotoxicity studies for this compound or Conduritol B Epoxide have been found in the reviewed literature.

Summary and Conclusion

The available toxicological data primarily concerns Conduritol B Epoxide, the active derivative of this compound. CBE exhibits dose-dependent toxicity both in vivo and in vitro, which is intrinsically linked to its mechanism of action as an irreversible inhibitor of GCase. The primary toxic effects observed in animal models are a phenocopy of Gaucher disease, including neuropathology at higher or chronic doses.

For researchers and drug development professionals, it is crucial to recognize that while this compound is a precursor to CBE, its own toxicological profile is not well-documented. Any handling or experimental use of this compound should be conducted with caution, assuming a potential for biological activity and toxicity, possibly through conversion to CBE. Further research is warranted to directly assess the pharmacokinetics, metabolism, and toxicity of this compound to fully understand its safety profile.

References

In vivo stability and metabolism of Conduritol B Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Profile of Conduritol B Tetraacetate

Introduction

This compound is a pivotal synthetic intermediate in glycobiology and drug discovery, primarily serving as a precursor to the active compound, Conduritol B Epoxide (CBE).[1] While direct in vivo studies on the stability and metabolism of this compound are not extensively documented, its biological significance is intrinsically linked to its conversion to CBE. This guide will, therefore, focus on the presumed metabolic fate of this compound and the well-documented in vivo stability and activity of its active form, CBE. CBE is a potent, mechanism-based irreversible inhibitor of β-glucosidases, particularly human glucocerebrosidase (GBA), and is widely used to create cellular and animal models of Gaucher disease.[2][3][4]

Proposed In Vivo Metabolism of this compound

It is hypothesized that upon administration in vivo, the acetyl groups of this compound are rapidly hydrolyzed by esterases, yielding conduritol B. Subsequently, conduritol B is likely metabolized to conduritol B epoxide (CBE), the biologically active inhibitor. This biotransformation is a critical step for its pharmacological activity.

CBT This compound CB Conduritol B CBT->CB Deacetylation CBE Conduritol B Epoxide (Active Inhibitor) CB->CBE Metabolic Conversion Esterases Esterases Esterases->CBT Epoxidation Epoxidation Epoxidation->CB

Caption: Proposed metabolic pathway of this compound to its active form, Conduritol B Epoxide (CBE).

In Vivo Stability and Target Engagement of Conduritol B Epoxide (CBE)

The in vivo stability of CBE is intrinsically linked to its covalent and irreversible binding to its target enzymes. The epoxide ring of CBE is susceptible to hydrolysis, and it is recommended to prepare aqueous solutions of CBE fresh for immediate use to avoid loss of efficacy.[5]

The primary target of CBE is glucocerebrosidase (GBA), a lysosomal β-glucosidase.[2][3] Deficiency of GBA leads to Gaucher disease.[2][3] CBE is a mechanism-based inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a stable, covalent bond with the catalytic nucleophile of the enzyme, thus causing irreversible inactivation.[1][4]

While CBE is a potent inhibitor of GBA, it can also interact with other glycosidases, particularly at higher concentrations. Studies have identified non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase as potential off-targets in cells and zebrafish larvae.[3]

Quantitative Data on CBE Target Engagement

The following table summarizes the inhibitory concentrations of CBE against various glycosidases, as determined by competitive activity-based protein profiling (ABPP).

Enzyme TargetSystemApparent IC₅₀Reference
Glucocerebrosidase (GBA)In vivo (mice brain)Selective inhibition at lower doses[3]
Non-lysosomal Glucosylceramidase (GBA2)Cells, Zebrafish larvaeOff-target at higher concentrations[3]
Lysosomal α-glucosidaseCells, Zebrafish larvaeOff-target at higher concentrations[3]
GBA3HEK293T cells (overexpressed)485 μM[2]

Experimental Protocols

A key methodology for assessing the in vivo targets and selectivity of CBE is competitive activity-based protein profiling (ABPP).[1][2]

Competitive Activity-Based Protein Profiling (ABPP) Workflow
  • System Preparation : Cultured cells, zebrafish larvae, or mice are treated with varying concentrations of CBE for a defined period.[2]

  • Lysis : Tissues or cells are lysed to release the proteome.

  • Probe Labeling : The lysates are incubated with a fluorescently tagged, broad-spectrum glycosidase activity-based probe (ABP). This probe binds to the active site of glycosidases that have not been inhibited by CBE.

  • Analysis : The labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized. A decrease in fluorescence for a specific enzyme band in CBE-treated samples compared to controls indicates that CBE has engaged with that target.

  • Identification : The protein bands of interest can be excised and identified using mass spectrometry.

cluster_invivo In Vivo cluster_invitro In Vitro cluster_analysis Analysis invivo_system Cell Culture, Zebrafish, or Mouse cbe_treatment Treat with Conduritol B Epoxide invivo_system->cbe_treatment lysis Lysis cbe_treatment->lysis probe_labeling Incubate with Fluorescent ABP lysis->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page fluorescence Fluorescence Imaging sds_page->fluorescence mass_spec Mass Spectrometry fluorescence->mass_spec

Caption: Experimental workflow for in vivo target engagement of Conduritol B Epoxide using competitive ABPP.

Mechanism of GBA Inhibition by Conduritol B Epoxide

CBE acts as a suicide inhibitor of GBA. The catalytic nucleophile of GBA, a glutamic acid residue (E340), attacks one of the epoxide carbons of CBE.[1] This attack opens the strained epoxide ring and results in the formation of a stable covalent ester bond between CBE and the enzyme, rendering the enzyme irreversibly inactive.[1]

cluster_enzyme GBA Active Site gba Glucocerebrosidase (GBA) glu340 Catalytic Nucleophile (Glu340) covalent_complex Irreversible Covalent Complex gba->covalent_complex Nucleophilic Attack & Ring Opening cbe Conduritol B Epoxide (CBE) cbe->gba Enzyme Binding

Caption: Mechanism of irreversible inhibition of GBA by Conduritol B Epoxide.

While this compound is a critical starting material, its in vivo activity is manifested through its metabolic conversion to Conduritol B Epoxide. The in vivo profile of CBE is characterized by its potent and irreversible inhibition of glucocerebrosidase, with potential for off-target effects at higher concentrations. The use of advanced techniques like activity-based protein profiling has been instrumental in elucidating the in vivo targets and selectivity of this important pharmacological tool. This guide provides a foundational understanding for researchers and professionals in drug development working with conduritol-based compounds.

References

An In-depth Technical Guide to the Binding of Conduritol B Epoxide to Glucocerebrosidase (GBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of Conduritol B Epoxide (CBE) to the lysosomal enzyme Glucocerebrosidase (GBA). Conduritol B tetraacetate is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, Conduritol B epoxide. CBE is a potent, mechanism-based irreversible inhibitor of GBA and is a critical tool for studying Gaucher disease and Parkinson's disease, both of which are linked to GBA dysfunction.[1][2][3]

The Binding Site and Covalent Modification

Conduritol B epoxide acts as a suicide inhibitor, covalently and irreversibly binding to the active site of GBA.[1][2] X-ray crystallography studies of human GBA in complex with CBE have definitively identified the binding site and the key interactions.

The crystal structure reveals that CBE binds within the catalytic pocket of GBA and forms a covalent bond with the catalytic nucleophile, Glutamate 340 (Glu340) .[1][4][5][6] This reaction proceeds via a nucleophilic attack from the carboxylate side chain of Glu340 on one of the epoxide carbons of CBE.[3] This attack opens the strained epoxide ring, resulting in a stable ester linkage between the inhibitor and the enzyme, rendering GBA permanently inactive.[1][3]

The binding of CBE to the active site does not induce a significant global conformational change in the GBA enzyme.[4][5][6] However, it does stabilize an "open" conformation of two flexible loops (residues 345-349 and 394-399) at the entrance of the active site, making the catalytic machinery accessible to the inhibitor.[4][6][7] In the native enzyme, these loops can exist in alternative conformations, suggesting they may act as a lid regulating substrate access.[4][6]

Quantitative Analysis of GBA Inhibition

The inhibitory potency of Conduritol B epoxide is typically quantified by its half-maximal inhibitory concentration (IC50). As CBE is a time-dependent, irreversible inhibitor, its apparent IC50 value decreases with longer pre-incubation times.

Cell/Enzyme TypeMethodIncubation TimeIC50 Value (µM)Reference
Recombinant Human GBACompetitive ABPP30 min26.6--INVALID-LINK--[2]
Recombinant Human GBACompetitive ABPP180 min2.30--INVALID-LINK--[2]
GBA in HEK293T cellsCompetitive ABPP24 h0.59--INVALID-LINK--[2]
Glucocerebrosidase (GBA1)9[Conduritol B epoxide (CBE, CAS Number: 6090-95-5)

Off-Target Effects: It is important to note that while CBE is a potent GBA inhibitor, it can inhibit other glycosidases at higher concentrations, with the lysosomal α-glucosidase (GAA) and the non-lysosomal glucosylceramidase (GBA2) being notable off-targets.[2][8][9]

Off-Target EnzymeIC50 Value (µM) in HEK293T cells (24h)Reference
GBA2315--INVALID-LINK--[2]
GAA249--INVALID-LINK--[2]
GANAB2900--INVALID-LINK--[2]
GUSB857--INVALID-LINK--[2]

Experimental Protocols

This protocol outlines the key steps for determining the crystal structure of GBA covalently bound to CBE.

  • Protein Expression and Purification: Human GBA is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified to homogeneity using standard chromatographic techniques.

  • Crystallization: Purified GBA is incubated with an excess of CBE to ensure complete covalent modification of the active site. The GBA-CBE complex is then crystallized using vapor diffusion methods, typically in hanging drops, with a mother liquor containing a precipitant like ammonium (B1175870) sulfate.[10]

  • Data Collection: Crystals are cryoprotected and X-ray diffraction data are collected at a synchrotron source.[5][10]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using the native GBA structure as a search model. The model is then refined to yield the final structure of the GBA-CBE complex.[10]

This protocol describes a common method to quantify GBA activity and its inhibition by CBE using a fluorogenic substrate.[3][11]

  • Reagent Preparation:

    • Assay Buffer: A citrate-phosphate buffer at pH 5.2-5.4 is typically used, supplemented with sodium taurocholate as a detergent.[2][11]

    • Substrate Solution: A stock solution of 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is prepared in a suitable solvent and then diluted in the assay buffer.[3][12]

    • Inhibitor Solutions: Serial dilutions of CBE are prepared in the assay buffer.

    • Enzyme Solution: Recombinant GBA or cell lysates containing GBA are diluted in the assay buffer.[3]

  • Assay Procedure:

    • In a 96-well plate, the GBA enzyme solution is pre-incubated with various concentrations of CBE (or vehicle control) for a defined period at 37°C.[1][3]

    • The enzymatic reaction is initiated by adding the 4-MUG substrate solution to each well.[3]

    • The plate is incubated at 37°C to allow for the enzymatic conversion of 4-MUG to the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[1]

    • The reaction is terminated by adding a high pH stop buffer (e.g., glycine-NaOH).[1]

  • Data Analysis:

    • The fluorescence of 4-MU is measured using a plate reader.

    • The percentage of GBA inhibition for each CBE concentration is calculated relative to the vehicle control.[1]

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the CBE concentration and fitting the data to a dose-response curve.[1]

ABPP is a powerful technique to assess the target engagement of CBE in a complex biological sample.[1][2]

  • Sample Preparation: Cells or tissue lysates are prepared.

  • Inhibitor Incubation: The samples are incubated with varying concentrations of CBE for a specific duration to allow for the covalent modification of GBA.[2]

  • Probe Labeling: A fluorescently tagged activity-based probe (ABP) that also covalently binds to the GBA active site is added to the samples. The ABP will only label the active GBA molecules that have not been inhibited by CBE.[2]

  • Analysis: The proteins are separated by SDS-PAGE, and the fluorescence of the labeled GBA is quantified. A decrease in fluorescence intensity with increasing CBE concentration indicates target engagement.[1][2]

  • IC50 Determination: The IC50 value is determined by plotting the residual GBA activity (fluorescence intensity) against the CBE concentration.[1][2]

Visualizations

GBA_Inhibition_Pathway Mechanism of Irreversible GBA Inhibition by Conduritol B Epoxide cluster_0 Cellular Uptake and Activation cluster_1 GBA Active Site Binding CBT Conduritol B Tetraacetate (Prodrug) hydrolysis Intracellular Esterases CBT->hydrolysis Hydrolysis CBE Conduritol B Epoxide (Active Inhibitor) hydrolysis->CBE GBA_active Active GBA (Glu340 Nucleophile) CBE->GBA_active Binds to Active Site GBA_CBE_complex Covalent GBA-CBE Complex (Inactive) GBA_active->GBA_CBE_complex Nucleophilic Attack (Irreversible) GlcCer_accumulation Glucosylceramide Accumulation GBA_CBE_complex->GlcCer_accumulation Leads to downstream_pathology Cellular Dysfunction (Gaucher/PD Pathology) GlcCer_accumulation->downstream_pathology Triggers

Caption: Mechanism of GBA inhibition by Conduritol B Epoxide.

ABPP_Workflow Competitive ABPP Workflow for GBA Target Engagement start Start: Biological Sample (e.g., Cell Lysate) incubation Incubate with varying concentrations of CBE start->incubation probe Add fluorescent Activity-Based Probe (ABP) incubation->probe sds_page Separate proteins by SDS-PAGE probe->sds_page scan Scan gel for fluorescence sds_page->scan quantify Quantify fluorescence of GBA band scan->quantify plot Plot fluorescence vs. [CBE] and determine IC50 quantify->plot end End: Target Engagement Profile plot->end

Caption: Workflow for competitive Activity-Based Protein Profiling.

References

Methodological & Application

Application Notes and Protocols for Conduritol B Epoxide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on Terminology: Conduritol B Tetraacetate vs. Conduritol B Epoxide

While the query specified "this compound," the scientific literature and experimental protocols predominantly refer to Conduritol B Epoxide (CBE) as the active compound for inducing a Gaucher-like phenotype in cell culture. This compound may serve as a precursor in the synthesis of CBE. This document will focus on the application of Conduritol B Epoxide, the compound widely utilized for the purposes described.

Introduction

Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase.[1][2] By forming a covalent bond with the catalytic site of GCase, CBE effectively inactivates the enzyme.[3][4] This inhibition leads to the intracellular accumulation of glucosylceramide, the substrate of GCase, thereby mimicking the biochemical hallmark of Gaucher disease, a prevalent lysosomal storage disorder.[5][6][7] Consequently, CBE is an invaluable tool for creating cellular models of Gaucher disease to investigate its pathophysiology, explore its connection to neurodegenerative conditions like Parkinson's disease, and screen for potential therapeutic agents.[2]

Mechanism of Action: Glucocerebrosidase Inhibition

CBE acts as a mechanism-based inhibitor. Its epoxide ring is structurally similar to the transition state of the glucose moiety of glucosylceramide. This allows it to enter the active site of GCase, where the epoxide is attacked by the catalytic nucleophile, a glutamate (B1630785) residue. This reaction forms a stable, covalent ester linkage, leading to the irreversible inactivation of the enzyme.[1][5] This highly specific inhibition at appropriate concentrations allows for the creation of a cellular phenotype that closely resembles that of Gaucher disease.

Clarification on "Chemical Chaperone" Function

The term "chemical chaperone" generally refers to small molecules that assist in the proper folding of proteins and can help rescue misfolded proteins.[8] While some small molecules can act as "pharmacological chaperones" for specific mutant forms of GCase by binding to the misfolded enzyme and facilitating its correct folding and trafficking to the lysosome, Conduritol B Epoxide does not function in this capacity.[3] As an irreversible inhibitor that covalently binds to the active site, its primary role is to block the enzyme's activity rather than to assist in its folding.

Data Presentation: Quantitative Data Summary

The effective concentration of Conduritol B Epoxide can vary depending on the cell line, experimental duration, and the desired level of GCase inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Table 1: IC50 Values of Conduritol B Epoxide in Cultured Cells
Cell Type Target Enzyme IC50 (µM)
Human FibroblastsGCase (GBA)0.331 (±0.189)
Human FibroblastsNon-lysosomal glucosylceramidase (GBA2)272 (±101)
HEK293T cellsGCase (GBA)0.59

Data compiled from multiple sources.[3]

Table 2: Typical Working Concentrations of Conduritol B Epoxide in Cell Culture
Cell Type Concentration Range Incubation Time Notes
HEK293T cells0.1 µM - 10 mM24 hoursA wide range has been reported, with the IC50 being a key reference point.
Human FibroblastsNot specified, but experiments run for2, 24, or 72 hoursUsed to study effects on various glycosidases.
Murine Macrophages (J774)Not specified, but used to model Gaucher cellsUp to 24 daysLong-term incubation to induce glucosylceramide accumulation.[7]
SH-SY5Y (Human Neuroblastoma)Concentration sufficient to reduce GCase activitySeveral daysUsed to create a neuronal model of Gaucher disease.

Data compiled from multiple sources.[9]

Experimental Protocols

Protocol 1: Preparation of Conduritol B Epoxide Stock Solution

Materials:

  • Conduritol B Epoxide (CBE) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Carefully weigh the desired amount of CBE powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50-100 mM).

  • Vortex thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

Protocol 2: General Protocol for GCase Inhibition in Adherent Cells

Materials:

  • Adherent cells of interest (e.g., SH-SY5Y, HEK293T, fibroblasts)

  • Complete cell culture medium

  • CBE stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • GCase activity assay kit or reagents

Procedure:

  • Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 70-80% confluency.

  • CBE Treatment:

    • Thaw an aliquot of the CBE stock solution immediately before use.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Include a vehicle control (DMSO alone) at the same final concentration.

    • Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the experimental goals.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Downstream Analysis:

    • Determine the protein concentration of the lysate using a BCA assay or a similar method.

    • Measure GCase activity using a fluorometric assay with a substrate like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

    • Analyze for glucosylceramide accumulation using techniques like thin-layer chromatography (TLC) or mass spectrometry.

    • Perform western blotting or other assays to study downstream signaling pathways like the Unfolded Protein Response.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway: Unfolded Protein Response (UPR) Activation by CBE-Induced ER Stress

Inhibition of GCase by CBE leads to the accumulation of glucosylceramide, which has been shown to induce endoplasmic reticulum (ER) stress. This stress activates the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors PERK, IRE1, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus CBE Conduritol B Epoxide GCase GCase (Glucocerebrosidase) CBE->GCase inhibits GlcCer Glucosylceramide Accumulation GCase->GlcCer prevents breakdown of ER_Stress ER Stress GlcCer->ER_Stress induces BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK BiP->PERK_inactive dissociates from IRE1_inactive IRE1 BiP->IRE1_inactive ATF6_inactive ATF6 BiP->ATF6_inactive PERK_active p-PERK (active) PERK_inactive->PERK_active dimerization & autophosphorylation IRE1_active p-IRE1 (active) IRE1_inactive->IRE1_active dimerization & autophosphorylation ATF6_transport ATF6 ATF6_inactive->ATF6_transport translocates to eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 selective translation ATF4_nuc ATF4 ATF4->ATF4_nuc translocates to XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_nuc XBP1s XBP1s->XBP1s_nuc translocates to ATF6_cleaved Cleaved ATF6 (active) ATF6_nuc ATF6 ATF6_cleaved->ATF6_nuc translocates to S1P_S2P S1P/S2P Proteases ATF6_transport->S1P_S2P cleaved by CHOP CHOP Transcription ATF4_nuc->CHOP activates Chaperones Chaperone Transcription XBP1s_nuc->Chaperones activates ERAD ERAD Component Transcription XBP1s_nuc->ERAD activates ATF6_nuc->Chaperones activates Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: CBE-induced GCase inhibition leads to ER stress and UPR activation.

Experimental Workflow

The following diagram outlines the general workflow for using Conduritol B Epoxide in cell culture experiments to create a model of Gaucher disease and analyze its effects.

Experimental_Workflow cluster_analysis Downstream Analysis start Start seed_cells Seed Adherent Cells (70-80% confluency) start->seed_cells prepare_cbe Prepare CBE Working Solution and Vehicle Control (DMSO) seed_cells->prepare_cbe treat_cells Treat Cells with CBE or Vehicle prepare_cbe->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate harvest Harvest Cells and Prepare Lysate incubate->harvest protein_assay Protein Quantification (e.g., BCA) harvest->protein_assay gcase_assay GCase Activity Assay (e.g., 4-MUG) harvest->gcase_assay lipid_analysis Glucosylceramide Analysis (TLC/MS) harvest->lipid_analysis upr_analysis UPR/ER Stress Analysis (Western Blot, qPCR) harvest->upr_analysis end End

Caption: General workflow for CBE treatment and analysis in cell culture.

Logical Relationship: CBE Mechanism of Action

This diagram illustrates the direct molecular mechanism of how Conduritol B Epoxide inhibits GCase.

CBE_Mechanism CBE Conduritol B Epoxide (Epoxide Ring) GCase_Active_Site GCase Active Site (Glutamate Residue) CBE->GCase_Active_Site Nucleophilic Attack Covalent_Bond Stable Covalent Ester Linkage GCase_Active_Site->Covalent_Bond Forms Inactive_GCase Inactive GCase Covalent_Bond->Inactive_GCase Results in

Caption: Covalent modification of GCase by CBE leads to irreversible inhibition.

References

Application Notes and Protocols: The Role of Conduritol Derivatives in Gaucher Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of conduritol derivatives, specifically focusing on the application of Conduritol B Epoxide (CBE), in the study of Gaucher disease. While the initial inquiry specified Conduritol B Tetraacetate (CBT), it is crucial to note that CBT's primary role in this context is as a stable precursor for the synthesis of Conduritol B Epoxide, the active compound utilized in creating experimental models of Gaucher disease.

Introduction to Gaucher Disease and the Role of Glucocerebrosidase

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which then become known as Gaucher cells. The clinical manifestations are heterogeneous, ranging from hepatosplenomegaly and skeletal disease in the non-neuronopathic form (Type 1) to severe neurological impairment in the neuronopathic forms (Types 2 and 3).

This compound: A Precursor for a Powerful Research Tool

This compound (CBT) is a key intermediate in the chemical synthesis of Conduritol B Epoxide (CBE)[1]. While not directly used in cellular or animal models of Gaucher disease, its stability and role as a precursor make it a vital component in the production of the indispensable research tool, CBE. The synthesis involves the conversion of the tetraacetate to the epoxide, which is the active inhibitor of glucocerebrosidase.

Conduritol B Epoxide: A Specific and Irreversible Inhibitor of Glucocerebrosidase

Conduritol B Epoxide (CBE) is a potent, mechanism-based, and irreversible inhibitor of glucocerebrosidase[2][3]. It acts as a suicide inhibitor by forming a stable covalent bond with the catalytic nucleophile of the GCase active site[2]. This specific and irreversible inhibition of GCase makes CBE an invaluable tool for researchers to pharmacologically induce a Gaucher-like phenotype in both in vitro and in vivo models. These models are instrumental in elucidating the pathophysiology of the disease, identifying potential therapeutic targets, and for the preclinical evaluation of novel therapeutic strategies.

Mechanism of Action

The inhibitory action of CBE on GCase leads to the intracellular accumulation of glucosylceramide, the hallmark of Gaucher disease. This accumulation within lysosomes disrupts cellular homeostasis and triggers downstream pathological events, including inflammation and, in neuronopathic models, neuronal cell death.

GCase_Inhibition Glucosylceramide Glucosylceramide GCase_active Active Glucocerebrosidase (GCase) Glucosylceramide->GCase_active Substrate Lysosome Lysosomal Accumulation of Glucosylceramide Glucosylceramide->Lysosome Accumulates when GCase is inhibited Ceramide_Glucose Ceramide + Glucose GCase_active->Ceramide_Glucose Hydrolysis GCase_inactive Inactive GCase-CBE Complex (Covalent Bond) CBE Conduritol B Epoxide (CBE) CBE->GCase_active Irreversible Inhibition Pathology Gaucher Disease Pathology (Inflammation, Neuronal Damage) Lysosome->Pathology

Mechanism of GCase inhibition by CBE.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of Conduritol B Epoxide in Gaucher disease research.

Table 1: In Vitro Efficacy of Conduritol B Epoxide

Cell TypeParameterValueReference
Human FibroblastsGCase IC₅₀4.28 - 9.49 µM
Murine Peritoneal MacrophagesGlucosylceramide Accumulation (24 days)~5-fold increase over control
Human iPSC-derived Dopaminergic NeuronsGCase Activity Inhibition (0.5 mM CBE, 14 days)>95%
Mouse Cerebellar Granule NeuronsGCase Activity Inhibition (0.5 mM CBE, 7 days)>90%

Table 2: In Vivo Administration of Conduritol B Epoxide for Gaucher Disease Modeling

Animal ModelDosageAdministration RouteDurationObserved PhenotypeReference
Newborn Swiss Mice100 mg/kg/daySubcutaneous28 daysNeuronal inclusion bodies similar to Gaucher bodies[4][5]
C57BL/6 Mice100 mg/kg/dayIntraperitoneal10-11 daysNeuronopathic phenotype (seizures, tremor, paralysis)
Adult Mice25-100 mg/kg/dayIntraperitoneal11-28 daysGlucosylceramide accumulation in liver, spleen, and brain[6]

Experimental Protocols

Protocol for Inducing a Gaucher Phenotype in Cultured Cells (In Vitro)

This protocol describes a general method for treating adherent mammalian cells with CBE to inhibit GCase activity and induce glucosylceramide accumulation.

Materials:

  • Adherent cells (e.g., fibroblasts, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Conduritol B Epoxide (CBE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • GCase activity assay kit (e.g., using 4-methylumbelliferyl-β-D-glucopyranoside substrate)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • CBE Stock Solution Preparation: Prepare a 100 mM stock solution of CBE in sterile DMSO. Store at -20°C for short-term or -80°C for long-term storage.

  • Treatment:

    • Thaw the CBE stock solution and dilute it in pre-warmed complete culture medium to the desired final concentration (e.g., 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the CBE-containing medium or vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) to achieve significant GCase inhibition.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for subsequent analysis.

  • Analysis:

    • Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay.

    • GCase Activity Assay: Measure GCase activity in the cell lysates according to the manufacturer's instructions. Normalize the activity to the total protein concentration.

    • Glucosylceramide Analysis (Optional): Perform lipid extraction followed by analysis using techniques such as thin-layer chromatography (TLC) or mass spectrometry to quantify glucosylceramide levels.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells CBE_Prep 2. Prepare CBE Solution Treatment 3. Treat Cells with CBE CBE_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Protein_Quant 6. Protein Quantification Cell_Lysis->Protein_Quant GCase_Assay 7. GCase Activity Assay Protein_Quant->GCase_Assay Lipid_Analysis 8. Lipid Analysis (Optional) Protein_Quant->Lipid_Analysis

References

Application Notes and Protocols for Conduritol B Epoxide (CBE) in In Vivo Mouse Models of Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gaucher disease (GD) is the most prevalent lysosomal storage disorder, arising from a genetic defect in the GBA1 gene. This defect leads to a deficiency of the lysosomal enzyme acid β-glucosidase (GCase), which is crucial for the breakdown of glucosylceramide (GlcCer).[1] Consequently, GlcCer and its deacylated form, glucosylsphingosine (B128621) (GlcSph), accumulate within the lysosomes of macrophages, forming characteristic "Gaucher cells".[1] The clinical presentation of GD is varied, with manifestations ranging from hepatosplenomegaly and skeletal disease in the non-neuronopathic form (Type 1) to severe neurological impairment in the neuronopathic forms (Types 2 and 3).[1]

Animal models are vital for investigating the pathophysiology of GD and for the preclinical assessment of new therapeutic strategies. Chemically induced models, particularly those utilizing Conduritol B Epoxide (CBE), provide a rapid and adaptable alternative to genetic models.[1] CBE is a specific, irreversible inhibitor of GCase.[1][2] Administering CBE to animals allows for the pharmacological simulation of the GCase deficiency observed in GD. This leads to the accumulation of substrates and the development of a phenotype that mirrors many aspects of the disease, especially the neurological forms.[1]

These application notes offer a detailed overview and protocols for the induction and analysis of a Gaucher disease animal model using CBE.

Mechanism of Action

Conduritol B Epoxide is an inositol (B14025) analogue that covalently binds to the active site of GCase, causing its irreversible inhibition.[1][3] This inhibition blocks the breakdown of GlcCer, leading to its accumulation. In the brain, this accumulation is associated with neuroinflammation and neuronal cell death, which are hallmarks of Gaucher disease.[1] CBE is highly selective for GCase at commonly used concentrations; however, at higher concentrations, it may have off-target effects on other glycosidases like non-lysosomal GBA2 and lysosomal α-glucosidase.[2][4]

Data Presentation: Quantitative Dosage and Toxicity Data

The following tables summarize the quantitative data for the use of Conduritol B Epoxide in mouse models based on published literature.

Table 1: Recommended Dosage and Administration of Conduritol B Epoxide

ParameterDetailsMouse Strain(s)Reference(s)
Dosage Range 25 - 100 mg/kg/dayC57Bl/6, WT[2]
Standard Dosage 100 mg/kg of body weightC57Bl/6, WT, D409V, D409H, V394L homozygotes[1][5]
Lower Effective Dose 37.5 mg/kg/dayNot specified[6]
Administration Route Intraperitoneal (i.p.) or Subcutaneous (s.c.)C57Bl/6, WT[1][2]
Dosing Frequency DailyC57Bl/6, WT[1][2]
Treatment Duration 9 to 28 consecutive days for induction of neuropathologyC57Bl/6, WT[1][2]
Vehicle Sterile Phosphate-Buffered Saline (PBS) or sterile salineC57Bl/6[1][2]

Table 2: Toxicological Data for Conduritol B Epoxide in Mice

ParameterDoseRoute of AdministrationObservationReference(s)
Lowest Toxic Dose (TDLO) 200 mg/kgi.p.Lowest dose reported to cause toxic effects.[2]
Lethal Effects 25 mg/kg/dayi.p.Doses have led to death by 45 days.[2]
Reported "Safe" Dose 100 mg/kgi.p.Considered non-toxic in some short-term reports, but chronic use at this dose induces pathology.[2]
Neurological Symptoms 100 mg/kg/day (for 10-11 days)i.p.Tremors, tail arching, abnormal gait, seizures, quadriparesis, neuronal degeneration.[1][5]

Experimental Protocols

Protocol 1: Preparation of Conduritol B Epoxide Solution

Materials:

  • Conduritol B Epoxide (CBE)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of CBE based on the desired concentration and final volume. A common stock solution concentration is 10 mg/mL.[1]

  • Weigh the calculated amount of CBE in a sterile container.

  • Add the appropriate volume of sterile PBS or saline to the CBE.

  • Vortex the solution until the CBE is completely dissolved.

  • The solution should be prepared fresh before each set of injections.[1][2]

Protocol 2: Administration of Conduritol B Epoxide to Mice

Materials:

  • Prepared CBE solution

  • Mouse model (e.g., C57Bl/6, postnatal day 5 to 3 months of age)[1]

  • Sterile syringes and needles (e.g., 25-27 gauge)[1][7]

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Accurately weigh each mouse to determine the correct injection volume based on the desired dosage (e.g., 100 mg/kg).[1]

  • Gently restrain the mouse.

  • For Intraperitoneal (i.p.) Injection: Position the mouse on its back. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the CBE solution.[8]

  • For Subcutaneous (s.c.) Injection: Lift a fold of skin on the back of the mouse and insert the needle into the tented area. Inject the CBE solution.[1]

  • Administer the injections daily for the desired duration (e.g., 9 to 11 consecutive days).[1]

  • A vehicle control group receiving only saline or PBS must be included in the experimental design.[2]

Protocol 3: Monitoring and Assessment of CBE-Treated Mice

Procedure:

  • Daily Monitoring: Observe the mice daily for the development of neurological symptoms such as tremors, tail arching, and abnormal gait.[1]

  • Biochemical Analysis:

    • At the end of the treatment period, euthanize the mice and collect tissues (e.g., brain, liver, spleen).

    • Measure GCase activity in tissue homogenates to confirm inhibition (typically >90% reduction).[2][9]

    • Quantify the accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) in tissues.[2][5]

  • Histopathological Analysis:

    • Perform histological staining of brain sections to assess for neuronal degeneration, neuronal loss, and apoptosis.[5]

Mandatory Visualizations

Signaling Pathway Diagram

GCase_Inhibition_by_CBE cluster_lysosome Lysosome cluster_downstream Pathological Consequences GlcCer Glucosylceramide (GlcCer) GCase Acid β-glucosidase (GCase) GlcCer->GCase substrate Glucose Glucose GCase->Glucose product Ceramide Ceramide GCase->Ceramide product Accumulation GlcCer Accumulation CBE Conduritol B Epoxide (CBE) CBE->GCase Irreversible Inhibition Neuroinflammation Neuroinflammation Accumulation->Neuroinflammation NeuronalDeath Neuronal Cell Death Neuroinflammation->NeuronalDeath

Caption: Mechanism of GCase inhibition by CBE and downstream pathological effects.

Experimental Workflow Diagram

CBE_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Prep_CBE Prepare CBE Solution (e.g., 10 mg/mL in sterile PBS) Inject Administer CBE Daily (e.g., 100 mg/kg, i.p. or s.c.) Prep_CBE->Inject Prep_Mice Acclimate Mice (e.g., C57Bl/6) Weigh Weigh Mice Prep_Mice->Weigh Weigh->Inject Monitor Daily Monitoring for Neurological Symptoms Inject->Monitor Euthanize Euthanize and Collect Tissues (Brain, Liver, Spleen) Monitor->Euthanize Biochem Biochemical Analysis (GCase Activity, GlcCer Levels) Euthanize->Biochem Histo Histopathological Analysis (Neuronal Degeneration) Euthanize->Histo

Caption: Experimental workflow for inducing a Gaucher disease model using CBE in mice.

References

Application Notes and Protocols: Activity-Based Protein Profiling with Conduritol-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems.[1][2] This technique utilizes active site-directed chemical probes to label and quantify the active fraction of an enzyme family, providing a direct measure of enzyme function. This document provides detailed application notes and protocols for the use of conduritol B epoxide (CBE), a potent, irreversible, mechanism-based inhibitor of retaining β-glucosidases, in competitive ABPP experiments.[1] While the tetraacetate form of conduritol B is a synthetic intermediate, CBE is the active compound used for in vivo and in vitro studies to investigate the function and inhibition of enzymes like glucocerebrosidase (GBA).[3]

CBE is widely employed to create cellular and animal models of Gaucher disease, a lysosomal storage disorder resulting from GBA deficiency, and to explore the connection between GBA mutations and Parkinson's disease.[1][4] Competitive ABPP with CBE is a key method for determining its target engagement, selectivity, and identifying potential off-targets in a physiological context.[1][5]

The central principle of competitive ABPP with CBE involves pre-incubating a biological sample (such as cell lysates, tissues, or whole organisms) with CBE.[1] CBE covalently binds to the active site of its target enzymes, primarily GBA.[1] Subsequently, a broad-spectrum, reporter-tagged activity-based probe (ABP) that targets the same class of enzymes is introduced. The extent of ABP labeling is inversely proportional to the occupancy of the enzyme's active site by CBE.[1] This allows for the quantification of CBE's inhibitory activity and target specificity.

Quantitative Data Summary

The following tables summarize key quantitative data from competitive ABPP studies using conduritol B epoxide.

Table 1: In Vitro Inhibition of Recombinant Human Glucocerebrosidase (GBA) by Conduritol B Epoxide

InhibitorPre-incubation TimeIC50 (µM)Method
Conduritol B Epoxide30 min26.6Competitive ABPP
Conduritol B Epoxide180 min2.30Competitive ABPP

Data sourced from a study on the in vivo inactivation of glycosidases.[5]

Table 2: In Vivo Target Engagement in Cultured Human Fibroblasts

TreatmentDurationTarget EnzymeEffect
Conduritol B Epoxide2, 24, or 72 hoursGlucocerebrosidase (GBA)Dose-dependent inhibition
Conduritol B EpoxideHigh concentrationsNon-lysosomal glucosylceramidase (GBA2)Off-target inhibition
Conduritol B EpoxideHigh concentrationsLysosomal α-glucosidase (GAA)Off-target inhibition

Based on in vivo labeling experiments and enzymatic activity assays.[5][6]

Experimental Protocols

Protocol 1: In Vitro Competitive ABPP in Cell Lysates

This protocol details the assessment of CBE's inhibitory activity on target enzymes in a cell lysate.[1]

1. Preparation of Cell Lysates:

  • Culture human fibroblasts or other suitable cells to confluence.
  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in an appropriate lysis buffer (e.g., potassium phosphate (B84403) buffer) on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[1]

2. Competitive Inhibition with CBE:

  • Dilute the cell lysate to a final protein concentration of 0.5-1.0 mg/mL in the lysis buffer.
  • Prepare a serial dilution of CBE in a suitable solvent (e.g., DMSO).
  • Pre-incubate aliquots of the cell lysate with varying concentrations of CBE (or a vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[1]

3. Labeling with Activity-Based Probe:

  • Following the pre-incubation with CBE, add a fluorescently-tagged ABP (e.g., a final concentration of 50-500 nM) to each lysate sample.
  • Incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow the ABP to label the remaining active enzymes.[1]

4. Analysis of Protein Labeling:

  • Terminate the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
  • Separate the proteins by SDS-PAGE.
  • Visualize the fluorescently labeled proteins using a fluorescence scanner.
  • Quantify the fluorescence intensity of the bands corresponding to the target enzymes. The reduction in fluorescence in CBE-treated samples compared to the control indicates the degree of inhibition.

Protocol 2: In Vivo Target Engagement in Cultured Cells

This protocol describes how to assess the target engagement of CBE in living cells.[1]

1. Cell Treatment:

  • Plate cells and grow to the desired confluence.
  • Treat the cells with varying concentrations of CBE (or vehicle control) in the cell culture medium for the desired duration (e.g., 2, 24, or 72 hours).[6]

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with PBS and harvest them.
  • Prepare cell lysates as described in Protocol 1.[1]

3. ABP Labeling and Analysis:

  • Incubate the lysates from the CBE-treated cells with a fluorescently-tagged ABP.
  • Analyze the protein labeling by SDS-PAGE and fluorescence scanning as described in Protocol 1. The reduction in fluorescence compared to the vehicle-treated control indicates the in vivo target engagement of CBE.[1]

Protocol 3: Enzymatic Activity Assay

This protocol can be run in parallel with the ABPP experiments to validate the inhibition of enzyme activity.[1]

1. Sample Preparation:

  • Use the same cell lysates prepared for the ABPP experiments (from either in vitro or in vivo inhibition with CBE).

2. Enzymatic Reaction:

  • To each lysate sample, add a fluorogenic substrate specific for the enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidases).[1]
  • Incubate the reaction at 37°C for a specific time.
  • Stop the reaction and measure the fluorescence of the product.

3. Data Analysis:

  • Normalize the measured activity to the protein concentration of each sample.
  • Compare the residual enzyme activity in CBE-treated samples to the vehicle-treated control to determine the extent of inhibition.

Visualizations

GBA_Inhibition_Pathway cluster_lysosome Lysosome GBA Active GBA Ceramide Ceramide + Glucose GBA->Ceramide Hydrolysis Inactive_GBA Inactive GBA-CBE Complex GBA->Inactive_GBA Glucosylceramide Glucosylceramide Glucosylceramide->GBA Substrate CBE Conduritol B Epoxide CBE->GBA Irreversible Inhibition

Caption: Mechanism of Glucocerebrosidase (GBA) inhibition by Conduritol B Epoxide (CBE).

Competitive_ABPP_Workflow start Biological Sample (Cell Lysate or Live Cells) incubation Pre-incubation with Conduritol B Epoxide (CBE) start->incubation labeling Addition of Fluorescent Activity-Based Probe (ABP) incubation->labeling analysis SDS-PAGE and Fluorescence Scanning labeling->analysis quantification Quantification of Probe Labeling analysis->quantification

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Logical_Relationship CBE_Concentration [CBE] GBA_Occupancy GBA Active Site Occupancy by CBE CBE_Concentration->GBA_Occupancy Increases Inverse_Relationship Inversely Proportional GBA_Occupancy->Inverse_Relationship ABP_Labeling ABP Labeling Intensity Inverse_Relationship->ABP_Labeling

Caption: Logical relationship between CBE concentration and ABP labeling in competitive ABPP.

References

Application Notes and Protocols for Creating a Cellular Model of Gaucher Disease Using Conduritol B Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder characterized by the deficient activity of the enzyme acid β-glucosidase (GCase), encoded by the GBA1 gene.[1][2] This enzymatic defect leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (B128621) (GlcSph), within the lysosomes of macrophages and other cell types.[1][2] The development of robust in vitro models that faithfully recapitulate the pathophysiology of Gaucher disease is crucial for understanding its molecular mechanisms and for the screening and validation of novel therapeutic agents.

This document provides detailed application notes and protocols for the creation of a cellular model of Gaucher disease using Conduritol B Epoxide (CBE). CBE is a potent, mechanism-based irreversible inhibitor of GCase that is widely used to create cellular and animal models of GBA deficiency.[3][4] It functions as a suicide inhibitor, covalently binding to the catalytic nucleophile in the active site of the GCase enzyme, leading to its irreversible inactivation.[3]

Note on Terminology: While the user query specified "Conduritol B Tetraacetate," the scientific literature overwhelmingly points to Conduritol B Epoxide (CBE) as the active compound used to inhibit GCase and induce a Gaucher-like phenotype in cellular and animal models. This compound is a precursor in the chemical synthesis of CBE. Therefore, these protocols will focus exclusively on the use of Conduritol B Epoxide.

Mechanism of Action of Conduritol B Epoxide (CBE)

CBE is a cyclitol epoxide that acts as a suicide inhibitor of GCase. The inactivation mechanism involves the protonation of the epoxide oxygen by a catalytic acid/base residue within the GCase active site. This is followed by a nucleophilic attack from the catalytic nucleophile, Glutamate-340 (Glu340), on one of the epoxide carbons.[3] This reaction results in the formation of a stable, covalent ester bond between CBE and the enzyme, rendering it permanently inactive.[3][5]

CBE_Mechanism cluster_0 Mechanism of GCase Inactivation by CBE GCase GCase Active Site (with Glu340) Intermediate Protonated Epoxide Intermediate GCase->Intermediate Binding CBE Conduritol B Epoxide (CBE) CBE->Intermediate Inactive_GCase Irreversibly Inactivated GCase (Covalent Adduct) Intermediate->Inactive_GCase Nucleophilic Attack by Glu340

Mechanism of GCase Inactivation by CBE.

Quantitative Data

The inhibitory activity of CBE and its effects on cellular models are summarized below. As an irreversible inhibitor, the apparent IC₅₀ of CBE is time-dependent, decreasing with longer incubation periods.[3]

ParameterValueCell Type/SystemReference
IC₅₀ for β-glucosidase ~1 µMIn vitro[4]
IC₅₀ for α-glucosidase ~100 µMIn vitro[4]
IC₅₀ for GCase 9 µMIn vitro[6]
GCase Activity Reduction ~93%C57/Bl mice (in vivo)[1]
GlcCer Increase 2- to 5-foldC57/Bl mice (spleen, liver, brain)[1]
GCase Activity Reduction 11-15% of normalMurine macrophage cell line (J774)[7]

Table 1: Inhibitory Concentrations and Cellular Effects of CBE.

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for GCase Activity and Inhibition by CBE

This protocol describes a method to measure GCase activity and its inhibition by CBE using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[3]

Materials:

  • Recombinant human GCase or cell lysates

  • Conduritol B Epoxide (CBE)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.6, with 0.25% Sodium Taurocholate and 0.25% Triton X-100

  • Stop Solution: 0.5 M Sodium Carbonate, pH 10.7

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • CBE Dilution: Prepare a series of dilutions of CBE in the Assay Buffer.

  • Enzyme Preparation: Dilute the GCase enzyme or cell lysate in the Assay Buffer to the desired concentration.

  • Reaction Setup:

    • Add 25 µL of Assay Buffer to all experimental wells.

    • Add 10 µL of the diluted GCase enzyme solution to each well (except for "no enzyme" controls).

    • Add 15 µL of the CBE working solutions at various concentrations to the respective wells. For the 100% activity control, add vehicle (Assay Buffer).

  • Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at 37°C to allow for CBE to inhibit the enzyme.

  • Substrate Addition: Add 50 µL of 4-MUG solution (final concentration of 1-5 mM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a plate reader.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the CBE concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[3]

GCase_Assay_Workflow start Start prepare_reagents Prepare CBE Dilutions and GCase Solution start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate: Buffer, GCase, CBE prepare_reagents->setup_reaction pre_incubate Pre-incubate at 37°C (30 min) setup_reaction->pre_incubate add_substrate Add 4-MUG Substrate pre_incubate->add_substrate incubate Incubate at 37°C (30-60 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 365 nm, Em: 445 nm) stop_reaction->read_fluorescence analyze_data Calculate % Inhibition and Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Workflow for the in vitro GCase inhibition assay.
Protocol 2: Creating a Cellular Model of Gaucher Disease

This protocol describes the treatment of a relevant cell line (e.g., murine macrophages J774, human neuroblastoma SH-SY5Y) with CBE to induce a Gaucher-like phenotype.[7]

Materials:

  • Cell line of choice (e.g., J774, SH-SY5Y)

  • Complete cell culture medium

  • Conduritol B Epoxide (CBE)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies, substrates for GCase activity assay)

Procedure:

  • Cell Culture: Culture the cells in their recommended complete medium until they reach approximately 70-80% confluency.

  • CBE Treatment:

    • Prepare a stock solution of CBE in sterile water or an appropriate solvent.

    • Dilute the CBE stock solution in the complete cell culture medium to the desired final concentration (typically in the range of 25-100 µM).

    • Remove the old medium from the cells and replace it with the CBE-containing medium.

  • Incubation: Incubate the cells with CBE for a specified period, which can range from 24 hours to several days, depending on the cell type and the desired level of GCase inhibition. For some applications, continuous treatment for up to 15 days has been reported without affecting cell viability.

  • Harvesting and Analysis:

    • After the treatment period, wash the cells with PBS.

    • Harvest the cells by scraping or trypsinization.

    • The cell pellets can then be used for various downstream analyses:

      • GCase Activity Assay: Lyse the cells and measure the residual GCase activity as described in Protocol 1.

      • Glucosylceramide (GlcCer) Quantification: Extract lipids from the cell lysates and quantify GlcCer levels using methods like HPLC or mass spectrometry.

      • Western Blotting: Analyze the expression levels of GCase and markers of cellular stress.

      • Immunofluorescence: Visualize the subcellular localization of GCase and the accumulation of lipids.

Key Signaling Pathways Affected

Inhibition of GCase by CBE and the subsequent accumulation of misfolded GCase in the endoplasmic reticulum (ER) can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

UPR_Pathway cluster_0 ER Stress and UPR in CBE-Treated Cells CBE Conduritol B Epoxide (CBE) GCase_Inhibition GCase Inhibition CBE->GCase_Inhibition Misfolded_GCase Misfolded GCase Accumulation in ER GCase_Inhibition->Misfolded_GCase ER_Stress ER Stress Misfolded_GCase->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Cellular_Response Cellular Response: - Reduced Translation - Increased Chaperones - ERAD - Apoptosis (if severe) PERK->Cellular_Response IRE1->Cellular_Response ATF6->Cellular_Response

ER Stress and UPR Signaling Pathway.

Conclusion

The use of Conduritol B Epoxide provides a reliable and reproducible method for creating cellular models of Gaucher disease. These models are invaluable for studying the cellular and molecular consequences of GCase deficiency and for the preclinical evaluation of potential therapeutic strategies, including enzyme replacement therapies, substrate reduction therapies, and pharmacological chaperones. The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize these models in their investigations of Gaucher disease and related neurodegenerative disorders.

References

Detecting Conduritol B Tetraacetate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B tetraacetate is a chemically stable derivative of conduritol B epoxide, a compound frequently used to create in vitro and in vivo models of Gaucher disease by irreversibly inhibiting the enzyme glucocerebrosidase. Monitoring the levels of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its distribution, metabolism, and clearance. This document provides detailed application notes and proposed protocols for the detection and quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

Three primary analytical methodologies are proposed for the quantification of this compound in biological samples such as plasma or serum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Given its acetylated nature, this compound is amenable to GC-MS analysis, potentially after a derivatization step to enhance volatility and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective, LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices. This method would likely involve direct injection of a processed sample.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method that can be developed for the specific detection of this compound, provided a specific antibody can be generated.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a suitable technique for the analysis of this compound due to its relatively low molecular weight and potential for volatility. A derivatization step, such as silylation, is recommended to improve its chromatographic properties.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the silylated this compound.

Data Presentation: Hypothetical GC-MS Method Performance

The following table presents representative quantitative data based on typical performance for GC-MS analysis of similar derivatized small molecules.

ParameterRepresentative Value
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Linearity Range10-1000 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85-110%

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma/Serum) ppt Protein Precipitation (Acetonitrile) start->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle cent2 Centrifugation lle->cent2 organic_layer Collect Organic Layer cent2->organic_layer dry Evaporation (Nitrogen Stream) organic_layer->dry deriv Silylation (BSTFA + 1% TMCS, Pyridine) dry->deriv heat Heating (70°C) deriv->heat gcms GC-MS Injection & Analysis heat->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for GC-MS analysis of this compound.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity, making it an ideal choice for the direct quantification of this compound in biological fluids with minimal sample cleanup.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma or serum in a 96-well plate, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Seal the plate and vortex for 5 minutes.

  • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through initial infusion experiments.

Data Presentation: Hypothetical LC-MS/MS Method Performance
ParameterRepresentative Value
Limit of Detection (LOD)0.1-0.5 ng/mL
Limit of Quantification (LOQ)0.5-2 ng/mL
Linearity Range1-500 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery90-105%

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) ppt Protein Precipitation (Methanol + Internal Standard) start->ppt cent Centrifugation ppt->cent supernatant Collect Supernatant cent->supernatant lcms LC-MS/MS Injection & Analysis supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Section 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a high-throughput method suitable for screening a large number of samples. The development of this assay requires the generation of a specific antibody against this compound.

Experimental Protocol: Competitive ELISA

1. Antibody Generation and Conjugation

  • Hapten-Carrier Conjugate Synthesis: this compound, as a small molecule (hapten), needs to be conjugated to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to become immunogenic. This can be achieved by introducing a reactive group onto the conduritol ring.

  • Immunization: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification and Characterization: The resulting antibodies are purified and characterized for their specificity and affinity to this compound.

  • Enzyme Conjugation: A known amount of this compound is conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP).

2. ELISA Procedure

  • Coating: A 96-well microplate is coated with the purified anti-Conduritol B Tetraacetate antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Samples or standards containing unknown amounts of this compound are added to the wells, followed by the addition of a fixed amount of HRP-conjugated this compound. The free analyte in the sample competes with the enzyme-labeled analyte for binding to the limited number of antibody sites.

  • Washing: The plate is washed to remove unbound reagents.

  • Detection: A substrate for HRP (e.g., TMB) is added to the wells. The enzyme converts the substrate into a colored product.

  • Stopping and Reading: The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Hypothetical ELISA Method Performance
ParameterRepresentative Value
Limit of Detection (LOD)0.5-2 ng/mL
Limit of Quantification (LOQ)2-10 ng/mL
Linearity Range5-200 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityHigh (dependent on antibody)

Visualization: Competitive ELISA Logical Relationship

ELISA_Logic cluster_plate Microplate Well cluster_reagents Added Reagents cluster_result Result Interpretation antibody Anti-Conduritol B Tetraacetate Antibody sample_analyte This compound (from Sample) sample_analyte->antibody Binds enzyme_conjugate HRP-conjugated This compound enzyme_conjugate->antibody Competes for Binding low_signal Low Color Signal high_analyte High Analyte Concentration high_analyte->low_signal Leads to high_signal High Color Signal low_analyte Low Analyte Concentration low_analyte->high_signal Leads to

Caption: Logical diagram of the competitive ELISA principle.

Conclusion

The analytical methods proposed in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. While the GC-MS and LC-MS/MS protocols are based on well-established principles for similar analytes and can be readily adapted and validated, the development of a competitive ELISA represents a more involved process requiring antibody generation. The choice of method will depend on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure accuracy, precision, and reliability of the generated data.

Application Notes and Protocols for Studying Endoplasmic Reticulum-Associated Degradation (ERAD) with Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Conduritol B Tetraacetate: Initial searches for "this compound" in the context of Endoplasmic Reticulum-Associated Degradation (ERAD) did not yield specific application data or protocols. It is highly probable that this compound is often referred to in the literature by its more commonly studied and commercially available active form, Conduritol B Epoxide (CBE) . This document will, therefore, focus on the application of CBE and other well-characterized glucosidase inhibitors for studying ERAD, with the understanding that this compound would likely be used after conversion to or as a precursor for a more active form like CBE. Researchers interested in using this compound should first confirm its biological activity as a glucosidase inhibitor in their system of interest.

Introduction to ERAD and the Role of Glucosidase Inhibitors

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the cell's proteins. The ER-Associated Degradation (ERAD) pathway is a quality control mechanism that identifies and targets misfolded or unassembled proteins for degradation by the proteasome. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases.

A key step in the quality control of many glycoproteins within the ER is the trimming of glucose residues from their N-linked glycans by ER-resident α-glucosidases I and II. This deglucosylation allows for the interaction of glycoproteins with lectin chaperones like calnexin (B1179193) and calreticulin, which facilitate proper folding. If a glycoprotein (B1211001) fails to fold correctly, it is eventually targeted to the ERAD pathway.

Glucosidase inhibitors, such as Conduritol B Epoxide (CBE), castanospermine (B190763), and N-butyldeoxynojirimycin (NB-DNJ), are powerful tools for studying the role of glycan processing in ERAD. By blocking the trimming of glucose residues, these inhibitors can trap glycoproteins in a state that prevents their proper folding and subsequent degradation, allowing researchers to study the mechanisms of ERAD substrate recognition and disposal.

Mechanism of Action of Glucosidase Inhibitors in ERAD Studies

Conduritol B Epoxide is an irreversible inhibitor of β-glucosidases and also shows activity against α-glucosidases at higher concentrations.[1][2] In the context of ERAD, CBE and other α-glucosidase inhibitors like castanospermine prevent the removal of glucose residues from the N-linked oligosaccharides of newly synthesized glycoproteins. This inhibition stalls the glycoprotein in the calnexin/calreticulin folding cycle. Misfolded glycoproteins that cannot be properly processed are then recognized by the ERAD machinery for retrotranslocation to the cytosol, ubiquitination, and degradation by the proteasome.[2][3] By inhibiting glucosidases, researchers can artificially induce the accumulation of misfolded glycoproteins and study the downstream events of the ERAD pathway.

Quantitative Data on Glucosidase Inhibitors

The following table summarizes the inhibitory concentrations of commonly used glucosidase inhibitors for studying ERAD. Researchers should note that optimal concentrations may vary depending on the cell type and experimental conditions.

InhibitorTarget(s)IC50Typical Cell Culture Concentration
Conduritol B Epoxide (CBE) β-glucosidase, α-glucosidase (at higher conc.)~1 µM (β-glucosidase), ~100 µM (α-glucosidase)[1]100-500 µM[4]
Castanospermine α-glucosidase I and II~0.12 µM (α-glucosidase I, cell-free)[5]1-50 µM
N-Butyldeoxynojirimycin (NB-DNJ) α-glucosidase I and II, glucosyltransferaseIC50 varies depending on the specific enzyme and substrate. Also inhibits glycolipid biosynthesis.[6]50-1000 µM
6-O-butanoylcastanospermine α-glucosidase IIC50 of 1.27 µM against cellular α-glucosidase I in a cell-free assay.[5] More effective in cell culture (IC50 of 20 µM) due to better uptake.[5]1-20 µM

Experimental Protocols

Protocol 1: Induction of ERAD Substrate Accumulation using a Glucosidase Inhibitor

This protocol describes a general method for treating cultured cells with a glucosidase inhibitor to study the accumulation of an ERAD substrate.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucosidase inhibitor stock solution (e.g., Conduritol B Epoxide in water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the ERAD substrate of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the working concentration of the glucosidase inhibitor in complete culture medium. For example, for CBE, a final concentration of 100-500 µM is often used.[4]

  • Remove the existing medium from the cells and replace it with the medium containing the glucosidase inhibitor. Include a vehicle-only control (e.g., water or DMSO).

  • Incubate the cells for the desired period (e.g., 4-24 hours). The optimal incubation time should be determined empirically.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Perform Western blot analysis to detect the accumulation of the ERAD substrate. Equal amounts of protein from each sample should be loaded onto the SDS-PAGE gel.

Protocol 2: Pulse-Chase Analysis of ERAD Substrate Degradation

Pulse-chase analysis is a powerful technique to monitor the degradation kinetics of a specific protein. This protocol can be adapted to study the effect of glucosidase inhibitors on the stability of an ERAD substrate.

Materials:

  • Mammalian cells expressing the ERAD substrate of interest

  • Complete culture medium

  • Methionine/Cysteine-free medium

  • [³⁵S]methionine/cysteine labeling mix

  • Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

  • Glucosidase inhibitor

  • Cell lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer)

  • Primary antibody against the ERAD substrate for immunoprecipitation

  • Protein A/G-agarose beads

  • Wash buffers

  • SDS-PAGE sample buffer

  • Phosphorimager or autoradiography film

Procedure:

  • Culture cells to the appropriate density.

  • Pre-treat cells with the glucosidase inhibitor (or vehicle control) in complete medium for a predetermined time (e.g., 1-2 hours) to ensure the inhibitor is active when the substrate is being synthesized.

  • Wash the cells with PBS and starve them in methionine/cysteine-free medium for 30-60 minutes in the presence of the inhibitor.

  • "Pulse" label the cells by adding [³⁵S]methionine/cysteine to the starvation medium and incubating for a short period (e.g., 15-30 minutes).

  • Remove the labeling medium and "chase" by adding pre-warmed chase medium containing the glucosidase inhibitor and an excess of unlabeled methionine and cysteine.

  • At various time points during the chase (e.g., 0, 30, 60, 120 minutes), lyse the cells in immunoprecipitation buffer.

  • Immunoprecipitate the radiolabeled ERAD substrate using a specific primary antibody and Protein A/G-agarose beads.

  • Wash the immunoprecipitates to remove non-specific binding.

  • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging to visualize the decrease in the amount of the radiolabeled substrate over time.

Visualizations

ERAD_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glycoprotein (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glycoprotein (Glc1Man9GlcNAc2) Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding Man9GlcNAc2 Misfolded Glycoprotein (Man9GlcNAc2) UGGT UGGT Man9GlcNAc2->UGGT Incorrectly Folded ER_Mannosidase ER Mannosidase I Man9GlcNAc2->ER_Mannosidase Terminally Misfolded Mannose_Trimmed Mannose-Trimmed Glycoprotein EDEM EDEM Mannose_Trimmed->EDEM Recognition Glucosidase_I_II Glucosidase I & II Calnexin_Calreticulin->Man9GlcNAc2 Release UGGT->Glc1Man9GlcNAc2 Reglucosylation ER_Mannosidase->Mannose_Trimmed Mannose Trimming Retrotranslocon Retrotranslocon (e.g., Sec61) EDEM->Retrotranslocon Targeting to Retrotranslocation CBE Conduritol B Epoxide (Inhibitor) CBE->Glucosidase_I_II Inhibits Ubiquitination Ubiquitination (E1, E2, E3) Retrotranslocon->Ubiquitination Retrotranslocation Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: Glycoprotein ERAD pathway and the point of inhibition by Conduritol B Epoxide.

Experimental_Workflow cluster_Analysis Analysis of ERAD Substrate start Start: Culture Cells of Interest treatment Treat cells with Glucosidase Inhibitor (e.g., Conduritol B Epoxide) vs. Vehicle Control start->treatment pulse_chase Pulse-Chase Analysis (for degradation kinetics) treatment->pulse_chase western_blot Western Blot Analysis (for steady-state levels) treatment->western_blot ip Immunoprecipitation of Substrate pulse_chase->ip at each time point data_analysis Data Analysis and Interpretation western_blot->data_analysis Quantify band intensity ip->data_analysis Quantify radiolabel

Caption: Experimental workflow for studying ERAD with glucosidase inhibitors.

References

Application Notes and Protocols for Conduritol B Tetraacetate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol B tetraacetate is a pivotal precursor in the synthesis of Conduritol B epoxide (CBE), a potent, mechanism-based irreversible inhibitor of retaining β-glucosidases.[1] While this compound itself is not the active inhibitor due to the acetylation of its hydroxyl groups, it serves as a stable and key intermediate for chemical synthesis.[1] The active compound, CBE, acts as a suicide inhibitor by forming a covalent bond with the catalytic nucleophile within the active site of enzymes like human lysosomal glucocerebrosidase (GBA1).[1][2][3] This specific and irreversible inhibition makes CBE an invaluable tool for studying enzyme mechanisms, creating cellular and animal models of Gaucher disease, and for investigating the link between GBA1 deficiency and Parkinson's disease.[2][4][5]

These application notes provide a comprehensive guide for the use of this compound as a precursor and the subsequent application of its active form, Conduritol B epoxide, in enzyme kinetics studies.

Data Presentation

The inhibitory activity of Conduritol B epoxide (CBE), derived from this compound, has been quantified against various glycosidases. The following table summarizes key kinetic constants and concentrations used in published studies.

Enzyme TargetInhibitorParameterValueCell/System TypeReference
β-GlucosidaseConduritol B Epoxide (CBE)IC₅₀1 - 9.49 μMNot specified[6]
Glucocerebrosidase (GBA)Conduritol B Epoxide (CBE)Kᵢ53 μMNot specified[6]
Glucocerebrosidase (GBA)Conduritol B Epoxide (CBE)Concentration for in vivo inhibition50 µM to 1 mMAdherent Cultured Cells[7]
Glucocerebrosidase (GCase)Conduritol B Epoxide (CBE)Concentration for GCase activity assay100-200 µMProtein Lysate[2]
Glucocerebrosidase (GBA)Conduritol B Epoxide (CBE)Concentration for in vivo treatmentVaries (e.g., 0.5 mM)Dopaminergic Neurons[7]
Non-lysosomal Glucosylceramidase (GBA2)Conduritol B Epoxide (CBE)Off-targetInhibition at significantly higher concentrationsCells and zebrafish larvae[4][5]
Lysosomal α-GlucosidaseConduritol B Epoxide (CBE)Off-targetInhibition at significantly higher concentrationsCells and zebrafish larvae[4][5]

Signaling and Inhibition Pathway

The following diagram illustrates the mechanism of irreversible inhibition of β-Glucosidase by Conduritol B Epoxide.

GBA_Inhibition Mechanism of β-Glucosidase Inhibition by CBE cluster_Enzyme Enzyme Active Site E_Glu340 β-Glucosidase (Catalytic Nucleophile E340) Covalent_Complex Irreversible Covalent Enzyme-Inhibitor Complex E_Glu340->Covalent_Complex Covalent Bond Formation CBE Conduritol B Epoxide (CBE) CBE->E_Glu340 Nucleophilic Attack

Caption: Mechanism of β-Glucosidase inhibition by CBE.

Experimental Protocols

Protocol 1: Synthesis of Conduritol B Epoxide from this compound

This protocol outlines a general method for the synthesis of Conduritol B Epoxide from its tetraacetate precursor. Specific reaction conditions may require optimization.

Materials:

Procedure:

  • Deacetylation: Dissolve this compound in methanol. Add a catalytic amount of sodium methoxide and stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization and Extraction: Neutralize the reaction mixture with an acidic resin or by adding a few drops of acetic acid. Evaporate the solvent under reduced pressure. Extract the resulting conduritol B with a suitable organic solvent.

  • Epoxidation: Dissolve the crude conduritol B in dichloromethane (DCM). Add m-Chloroperbenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding sodium sulfite solution. Wash the organic layer sequentially with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Conduritol B epoxide.

  • Characterization: Confirm the identity and purity of the synthesized Conduritol B epoxide using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Preparation of Conduritol B Epoxide (CBE) Stock Solutions

Proper preparation of CBE stock solutions is crucial for consistent experimental results.[6]

Materials:

  • Conduritol B Epoxide (CBE) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

Procedure for High-Concentration Stock in DMSO (Recommended):

  • Carefully weigh the desired amount of CBE powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 10 mg of CBE in 616.9 µL of DMSO).[6] CBE is soluble in DMSO up to at least 25 mg/mL.[6]

  • Vortex the solution thoroughly. Gentle warming to 37°C or sonication can be used to aid dissolution.[6]

  • Store the stock solution at -20°C or -80°C for long-term storage.

Procedure for Aqueous Stock Solution in PBS:

  • Weigh the desired amount of CBE powder.

  • Dissolve in sterile PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL.[6]

  • Vortex until fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.[6]

  • Prepare fresh aqueous solutions for each experiment as they are not recommended for long-term storage.[6]

Protocol 3: General Protocol for Inhibition of Glucocerebrosidase (GBA) in Adherent Cultured Cells

This protocol describes a general method for treating adherent cells with CBE to induce a GBA-deficient phenotype.[7]

Materials:

  • Adherent cells of interest (e.g., fibroblasts, SH-SY5Y)

  • Complete cell culture medium

  • CBE stock solution (from Protocol 2)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to reach 70-80% confluency.[7]

  • CBE Treatment: Dilute the CBE stock solution in complete culture medium to the desired final concentration (e.g., 50 µM to 1 mM).[7] Prepare a vehicle control with the same concentration of DMSO.

  • Incubation: Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.[7] Incubate for a period sufficient to achieve significant GBA inhibition (e.g., 24-72 hours).[6]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[7] Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes.[7]

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7]

  • Downstream Analysis: Collect the supernatant containing the protein extract for subsequent enzyme activity assays or other analyses.

Protocol 4: In Vitro Enzyme Inhibition Assay for GCase Activity

This protocol is for determining GCase activity in cell lysates using a fluorogenic substrate.[8]

Materials:

  • Cell lysate (from Protocol 3)

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.[2]

  • Fluorogenic Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO).[2]

  • Stop Solution: 1 M glycine, pH 10.5.[2]

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~448 nm).[2]

Procedure:

  • Prepare Lysates: Determine the protein concentration of the cell lysates.

  • Set up Reactions: In a 96-well plate, add protein lysate (typically 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to 50 µL.[2]

  • Pre-incubation (for control): To a subset of wells for determining background, add a final concentration of 100-200 µM CBE to completely inhibit GCase. To the experimental wells, add the same volume of vehicle (DMSO). Incubate the plate at 37°C for 15-30 minutes.[2]

  • Initiate Reaction: Add 10 µL of the 4-MUG substrate solution to each well to start the reaction.[2]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.[2]

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the fluorescence of the CBE-treated samples (background) from the untreated samples to determine the specific GCase activity.[2] Activity is typically expressed as nmol of 4-MU released per hour per mg of protein.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for using CBE and the logical relationship between this compound and enzyme inhibition.

Experimental_Workflow Experimental Workflow for CBE Inhibition Studies Start Start Synthesis Synthesize CBE from this compound Start->Synthesis Stock_Prep Prepare CBE Stock Solution Synthesis->Stock_Prep Treatment Treat Cells with CBE (and Vehicle Control) Stock_Prep->Treatment Cell_Culture Culture Adherent Cells Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Enzyme_Assay Perform GCase Activity Assay Lysis->Enzyme_Assay Data_Analysis Analyze and Quantify Inhibition Enzyme_Assay->Data_Analysis End End Data_Analysis->End Logical_Relationship Relationship between Precursor, Inhibitor, and Target Precursor This compound (Stable Precursor) Active_Inhibitor Conduritol B Epoxide (CBE) (Active Irreversible Inhibitor) Precursor->Active_Inhibitor Chemical Synthesis Inhibition Enzyme Inhibition (Covalent Modification) Active_Inhibitor->Inhibition Enzyme β-Glucosidase (e.g., GBA) (Enzyme Target) Enzyme->Inhibition

References

Troubleshooting & Optimization

How to improve the solubility of Conduritol B Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Conduritol B Tetraacetate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a potential issue?

This compound is a versatile cyclic polyol derivative used in synthetic carbohydrate chemistry and glycobiology research.[1][2] It serves as a key precursor for synthesizing various carbohydrate derivatives, including Conduritol B Epoxide, a potent inhibitor of β-glucosidases used in Gaucher's disease research.[2][3][4] The four acetate (B1210297) groups make the molecule significantly more hydrophobic than its parent polyol, potentially leading to low aqueous solubility and challenges in preparing solutions for biological assays.

2. In which common laboratory solvents can I dissolve this compound?

While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its chemical structure and data on similar compounds. Acetylated compounds tend to be soluble in organic solvents. One source explicitly recommends pre-dissolving this compound in DMSO at a concentration that keeps the final DMSO percentage in your aqueous buffer below 1%.[1]

For its close, more polar analog, Conduritol B Epoxide, solubility is reported in water (up to 100 mM) and DMSO (~25 mg/mL).[4] Given that the tetraacetate is more hydrophobic, solubility in aqueous solutions will be significantly lower, but it should be readily soluble in polar aprotic solvents.

Summary of Recommended Solvents for this compound

SolventSolubility ProfileRecommendations & Remarks
Dimethyl Sulfoxide (DMSO) High Recommended as the primary solvent for creating high-concentration stock solutions.[1]
Ethanol Likely Soluble Often used for dissolving hydrophobic compounds for biological assays.[5][6]
Dimethylformamide (DMF) Likely Soluble A common alternative to DMSO for poorly soluble compounds.
Aqueous Buffers (e.g., PBS) Very Low / Insoluble Direct dissolution is not recommended. Dilute from a concentrated stock in an organic solvent.

Troubleshooting Guide

My this compound is not dissolving or is precipitating out of solution. What should I do?

Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer. Follow this workflow to troubleshoot and resolve solubility problems.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Problem: Compound Precipitates in Aqueous Buffer stock_check Step 1: Verify Stock Solution Is the compound fully dissolved in the organic solvent (e.g., DMSO)? start->stock_check dissolve_aid Action: Aid Dissolution Use gentle warming (37°C) or sonication to fully dissolve the compound in the stock solvent. stock_check->dissolve_aid No lower_conc Step 2: Lower Final Concentration Is the final concentration in the aqueous buffer too high? stock_check->lower_conc Yes dissolve_aid->lower_conc serial_dilute Action: Perform Serial Dilutions Prepare intermediate dilutions to avoid sharp polarity changes. lower_conc->serial_dilute Yes cosolvent Step 3: Use a Co-solvent Consider adding a small percentage of a biocompatible co-solvent like PEG400 or Tween 80 to your final buffer. lower_conc->cosolvent No serial_dilute->cosolvent success Outcome: Compound is Soluble cosolvent->success

Fig. 1: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the standard procedure for preparing a high-concentration stock solution of this compound, which can then be diluted into aqueous media for experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 30-60 seconds. If the solid does not fully dissolve, you may use one of the following methods:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat to prevent potential degradation.

  • Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Per vendor recommendations, storage under an inert gas like argon can help prevent hydrolysis of the acetyl groups.[1]

Protocol 2: Dilution into Aqueous Buffer for Cell-Based Assays

This protocol describes how to dilute the DMSO stock solution into an aqueous buffer while minimizing precipitation.

  • Pre-warm Buffer: Warm the aqueous cell culture medium or buffer to the experimental temperature (typically 37°C). This can sometimes help maintain solubility.

  • Serial Dilution (Optional but Recommended): To avoid shocking the compound with a drastic polarity change, perform a 1:10 intermediate dilution of your DMSO stock into the aqueous buffer.

  • Final Dilution: Quickly add a small volume of the concentrated DMSO stock (or the intermediate dilution) to the pre-warmed aqueous buffer while vortexing or stirring. The final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

  • Immediate Use: Use the final working solution immediately, as hydrophobic compounds can precipitate over time in aqueous environments.

Mechanism of Action Visualization

This compound is the direct precursor to Conduritol B Epoxide (CBE), a well-characterized irreversible inhibitor of the lysosomal enzyme β-glucosidase (also known as glucocerebrosidase, GCase).[2][3][4] CBE is widely used to create cellular and animal models of Gaucher disease, which is caused by a deficiency in this enzyme.[3][4] The following diagram illustrates this key application.

G cluster_1 Application in Gaucher Disease Modeling CBT This compound (Precursor) Deacetylation Chemical or Cellular Deacetylation CBT->Deacetylation CBE Conduritol B Epoxide (CBE) (Active Inhibitor) Deacetylation->CBE Inhibition Irreversible Covalent Binding to Active Site CBE->Inhibition GCase β-Glucosidase (GCase) (Target Enzyme) GCase->Inhibition Lysosome Lysosome Glucosylceramide Glucosylceramide (GCase Substrate) Glucosylceramide->GCase Hydrolysis Accumulation Substrate Accumulation (Cellular Phenotype of Gaucher Disease) Lysosome->Accumulation

Fig. 2: Pathway from precursor to inhibition for Gaucher disease modeling.

References

Preventing the degradation of Conduritol B Tetraacetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Conduritol B Tetraacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of its four acetate (B1210297) ester groups. This process, also known as deacetylation, results in the formation of partially or fully deacetylated Conduritol B derivatives and acetic acid. This reaction is catalyzed by the presence of water and is significantly influenced by pH and temperature.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored at 2-8°C, protected from air and light. It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis even in the solid state over time.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, or Dichloromethane.[1] To minimize degradation, use anhydrous solvents and store the stock solutions at -20°C or below in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous solutions to prepare my working concentrations?

A4: While aqueous solutions are often necessary for biological experiments, it is important to be aware that they will promote the hydrolysis of this compound. Therefore, aqueous working solutions should be prepared fresh immediately before use from a stock solution in an anhydrous solvent.

Q5: What are the signs of degradation in my this compound solution?

A5: Degradation of this compound results in the formation of acetic acid, which can lead to a decrease in the pH of unbuffered solutions. Analytically, degradation can be confirmed by techniques such as ¹H NMR spectroscopy (observing changes in the acetyl proton signals), mass spectrometry (detecting the loss of acetyl groups), or chromatography (appearance of more polar degradation products).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions in your experimental buffer immediately before each experiment. Avoid storing aqueous solutions of the compound.
Repeated freeze-thaw cycles of the stock solution.Aliquot your stock solution into single-use vials to minimize temperature fluctuations.
Low or no biological activity Significant degradation of the compound due to improper storage or handling.Verify the integrity of your solid compound and stock solutions. If degradation is suspected, use a fresh batch of this compound. Prepare and use aqueous solutions rapidly.
Change in pH of the solution over time Hydrolysis of the acetate groups, releasing acetic acid.If the experimental conditions allow, use a buffered solution to maintain a stable pH. Consider the potential impact of the buffer on the reaction being studied.
Precipitation of the compound in aqueous buffer Low solubility of the fully acetylated form in aqueous media.Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not cause precipitation. Sonication may aid in dissolution, but fresh preparation is key.

Factors Affecting Stability: A Quantitative Overview

Factor Effect on Degradation (Hydrolysis) Rate Example Quantitative Data (for other esters)
pH Hydrolysis is slowest in the neutral to slightly acidic pH range (around pH 4-6). The rate increases significantly under both acidic and basic conditions.[1][2][3][4]For diamorphine, the half-life at pH 4.0 and 5.6 is >14 days, while it is rapidly deacetylated at alkaline pH.[3]
Temperature The rate of hydrolysis increases with increasing temperature.[5][6][7]The rate constant for the hydrolysis of ethyl acetate increases with temperature.[5][7]
Solvent Protic solvents, especially water, promote hydrolysis. Aprotic solvents enhance stability. The presence of alcohols can lead to transesterification.[8][9][10]The rate of saponification of esters decreases with increasing ethanol (B145695) content in aqueous ethanol mixtures.[8]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use microcentrifuge tubes

  • Procedure:

    • Under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may be necessary.

    • Aliquot the stock solution into single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring Degradation of this compound by ¹H NMR Spectroscopy

This protocol provides a method to assess the stability of this compound in a given solution over time.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Deuterated solvent of choice (e.g., D₂O with a suitable buffer, DMSO-d₆)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare a solution of this compound in the deuterated solvent at the desired concentration.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature).

    • Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 2, 4, 8, 24 hours).

    • Data Analysis:

      • Integrate the signals corresponding to the acetyl protons of this compound.

      • Monitor for the appearance and increase of a new singlet corresponding to the methyl protons of free acetic acid.

      • The degree of degradation can be quantified by comparing the integral of the acetic acid signal to the remaining acetyl signals of the parent compound.

Visualizing Workflows and Pathways

Degradation Pathway of this compound

The primary degradation pathway involves the sequential hydrolysis of the four acetate esters.

CBT Conduritol B Tetraacetate CBT_tri Conduritol B Triacetate CBT->CBT_tri + H₂O - AcOH AA Acetic Acid CBT->AA CBT_di Conduritol B Diacetate CBT_tri->CBT_di + H₂O - AcOH CBT_tri->AA CBT_mono Conduritol B Monoacetate CBT_di->CBT_mono + H₂O - AcOH CBT_di->AA CB Conduritol B CBT_mono->CB + H₂O - AcOH CBT_mono->AA

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of this compound in a specific solution.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prepare Stock\nSolution (Anhydrous Solvent) Prepare Stock Solution (Anhydrous Solvent) Prepare Test Solution\n(Aqueous Buffer) Prepare Test Solution (Aqueous Buffer) Prepare Stock\nSolution (Anhydrous Solvent)->Prepare Test Solution\n(Aqueous Buffer) Incubate at\nControlled Temperature Incubate at Controlled Temperature Prepare Test Solution\n(Aqueous Buffer)->Incubate at\nControlled Temperature Collect Aliquots\nat Time Points Collect Aliquots at Time Points Incubate at\nControlled Temperature->Collect Aliquots\nat Time Points Analyze by\nNMR/HPLC/MS Analyze by NMR/HPLC/MS Collect Aliquots\nat Time Points->Analyze by\nNMR/HPLC/MS Quantify Degradation Quantify Degradation Analyze by\nNMR/HPLC/MS->Quantify Degradation Determine\nDegradation Rate Determine Degradation Rate Quantify Degradation->Determine\nDegradation Rate

Caption: Workflow for stability assessment of this compound.

Troubleshooting Logic for Inconsistent Results

A logical flow to troubleshoot experiments where this compound is used.

start Inconsistent Experimental Results check_solution Was the aqueous solution prepared fresh? start->check_solution check_stock How was the stock solution stored? check_solution->check_stock Yes reprepare_fresh ACTION: Prepare fresh solution immediately before use check_solution->reprepare_fresh No check_solid How was the solid compound stored? check_stock->check_solid Properly Aliquoted aliquot_stock ACTION: Use a fresh aliquot for each experiment check_stock->aliquot_stock Multiple Freeze-Thaws new_compound ACTION: Use a new batch of solid compound check_solid->new_compound Improperly Stored

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting Conduritol B Tetraacetate inhibition experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Conduritol B derivatives, primarily Conduritol B Epoxide (CBE), in enzyme inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Conduritol B Tetraacetate (CBT) and Conduritol B Epoxide (CBE)?

This compound (CBT) is a stable precursor to the active inhibitor, Conduritol B Epoxide (CBE).[1] In experimental settings, CBT is chemically converted to CBE, which then serves as a potent, irreversible inhibitor of certain retaining β-glucosidases.[1] The troubleshooting and experimental protocols provided here focus on the use of CBE.

Q2: What is the primary target of Conduritol B Epoxide (CBE)?

The primary target of CBE is glucocerebrosidase (GCase or GBA1), a lysosomal β-glucosidase.[2][3][4] CBE is a mechanism-based inhibitor that binds covalently to the active site of GCase, leading to its irreversible inactivation.[2][3][4] This inhibition mimics the biochemical phenotype of Gaucher disease, making CBE a valuable tool for creating cellular and animal models of this lysosomal storage disorder.[2][3]

Q3: Is Conduritol B Epoxide (CBE) a reversible or irreversible inhibitor?

CBE is an irreversible inhibitor.[2][3][4] It forms a stable covalent bond with the catalytic nucleophile in the enzyme's active site, permanently inactivating it.[2][3][4]

Q4: What are the known off-targets of Conduritol B Epoxide (CBE)?

While highly selective for GCase at lower concentrations, CBE can inhibit other glycosidases at higher concentrations.[5][6] The main off-targets include the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase (GAA).[6][7] It is crucial to use the lowest effective concentration to minimize off-target effects.[8]

Q5: How should I prepare and store Conduritol B Epoxide (CBE) solutions?

CBE powder should be stored at -20°C for long-term stability. Stock solutions are typically prepared in anhydrous solvents like DMSO and should be stored in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[9] Aqueous working solutions are prone to hydrolysis and should be prepared fresh immediately before each experiment.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory effect 1. Degraded CBE solution: Aqueous solutions of CBE are unstable and prone to hydrolysis.1. Always prepare fresh aqueous working solutions from a properly stored stock immediately before use. Avoid using solutions that have been stored for extended periods.
2. Incorrect concentration: Errors in calculating stock or working solution concentrations.2. Double-check all calculations. Consider verifying the concentration of your stock solution if possible.
3. Insufficient incubation time: As an irreversible inhibitor, CBE's effect is time-dependent.3. Increase the incubation time to allow for complete inactivation of the target enzyme. Consult literature for typical incubation times for your specific model system.[7][10]
High cell toxicity or unexpected cell death 1. CBE concentration is too high: Excessive concentrations can lead to off-target effects and general cytotoxicity.1. Perform a dose-response experiment to determine the optimal concentration that provides sufficient GCase inhibition without significant cell death. Use the lowest effective concentration.[8]
2. Prolonged inhibition leading to substrate accumulation: Long-term and complete inhibition of GCase can result in the cytotoxic accumulation of glucosylceramide.2. Monitor cell viability over the course of your experiment. Consider shorter treatment durations if cytotoxicity is observed.
3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.3. Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your cell type (typically <0.5% for DMSO).
Variability in results between experiments 1. Inconsistent CBE solution preparation: Using aged aqueous solutions or inconsistencies in preparation.1. Strictly adhere to the protocol of preparing fresh aqueous solutions for each experiment.
2. Differences in cell culture conditions: Variations in cell density, passage number, or growth phase can affect inhibitor efficacy.2. Standardize your cell culture procedures. Ensure cells are at a consistent confluency and passage number for each experiment.
3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the inhibitor.3. Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[9]
Precipitate forms in the working solution 1. Solubility limit exceeded: The concentration of CBE in the aqueous medium may be too high.1. Ensure the final concentration does not exceed the solubility of CBE in your specific buffer or medium. Gentle warming or sonication may aid dissolution, but fresh preparation is key.[8][9]
2. Interaction with media components: Components in complex cell culture media may interact with CBE.2. If precipitation is a persistent issue, consider preparing the CBE in a simpler buffer (e.g., PBS) before adding it to the final culture medium.

Quantitative Data

Table 1: In Vitro IC₅₀ Values for Conduritol B Epoxide (CBE)

Target EnzymeSystemIncubation TimeApparent IC₅₀ (µM)Reference
GBA (Human, recombinant)In vitro30 min26.6[7][10]
GBA (Human, recombinant)In vitro180 min2.30[7][10]
GBAHuman Fibroblasts24 hours0.594[2][7]
GBA2Human Fibroblasts24 hours315[7]
GAA (α-glucosidase)Human Fibroblasts24 hours249[7]
GANAB (α-glucosidase II)Human Fibroblasts24 hours2900[7]
GUSB (β-glucuronidase)Human Fibroblasts24 hours857[7]

Table 2: Typical Experimental Conditions for Conduritol B Epoxide (CBE)

Model SystemConcentration/DoseTreatment DurationObserved EffectsReference
Cultured Human Fibroblasts0.1 - 10 µM24 hoursDose-dependent inhibition of GBA[3]
Cultured Murine MacrophagesVaries (dose-response recommended)6 - 24 daysAccumulation of glucocerebroside[3]
Newborn Swiss Mice100 mg/kg/day (subcutaneous)28 daysFormation of neuronal inclusion bodies[11]
C57Bl/6 Mice100 mg/kg/day (intraperitoneal)9 consecutive daysStrong astrocytosis and activated microglia[12]
4L Mice100 mg/kg/day (intraperitoneal)24 or 36 daysHind limb paralysis and α-synuclein accumulation[3]

Experimental Protocols

Protocol 1: In Vitro Inhibition of GCase in Cultured Cells
  • Cell Seeding: Plate adherent cells (e.g., SH-SY5Y, fibroblasts) at a suitable density in multi-well plates and allow them to attach overnight.

  • Preparation of CBE Working Solution: On the day of the experiment, thaw a single-use aliquot of your CBE stock solution (e.g., 100 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) to achieve GCase inhibition.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer (e.g., containing 1% Triton X-100 and 1% sodium taurocholate).

  • Analysis: Determine GCase activity in the cell lysates using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Normalize the enzyme activity to the total protein concentration of the lysate, determined by a standard method like the BCA assay.

Protocol 2: In Vivo Administration of CBE in Mice
  • CBE Solution Preparation: Prepare a fresh solution of CBE in sterile saline or PBS for injection. A typical concentration is 10 mg/mL. Ensure the CBE is fully dissolved before administration.

  • Dosing: The standard dosage is 100 mg/kg of body weight, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[13][14]

  • Treatment Schedule: Injections are typically performed daily for a specified period, for example, 9-11 consecutive days to induce neuroinflammation.[12] For long-term studies, treatment can be extended.[3]

  • Monitoring: Regularly monitor the animals for the development of neurological symptoms (e.g., tremors, abnormal gait) and general health. Include a vehicle-treated control group in all experiments.

  • Tissue Collection and Analysis: At the end of the treatment period, perfuse the mice with PBS and harvest tissues for subsequent analysis, such as GCase activity assays, lipid analysis for glucosylceramide accumulation, and histological examination for neuroinflammation.

Visualizations

GCase_Inhibition_Pathway cluster_lysosome Lysosome Glucosylceramide Glucosylceramide (Substrate) GCase_active Active GCase (Glucocerebrosidase) Glucosylceramide->GCase_active Binds to active site Accumulation Accumulation of Glucosylceramide Glucosylceramide->Accumulation Leads to Ceramide_Glucose Ceramide + Glucose (Products) GCase_active->Ceramide_Glucose Hydrolysis GCase_inactive Inactive GCase-CBE Complex CBE Conduritol B Epoxide (CBE) CBE->GCase_active Covalent Binding (Irreversible Inhibition)

Caption: Mechanism of GCase inhibition by Conduritol B Epoxide.

Experimental_Workflow start Start Experiment prep_cbe Prepare Fresh CBE Working Solution start->prep_cbe treat_cells Treat Cells/Administer to Animal (include vehicle control) prep_cbe->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest Harvest Cells/Tissues incubate->harvest analysis Perform Downstream Analysis (GCase activity, lipid analysis, etc.) harvest->analysis end End analysis->end

Caption: General experimental workflow for CBE inhibition studies.

Troubleshooting_Tree start Problem: No/Inconsistent Inhibition q_fresh Was the aqueous CBE solution prepared fresh? start->q_fresh s_fresh Solution: Prepare fresh solution for every experiment. q_fresh->s_fresh No q_conc Are you confident in the concentration calculation? q_fresh->q_conc Yes end Problem Resolved s_fresh->end s_conc Solution: Recalculate and verify all dilutions. q_conc->s_conc No q_time Is the incubation time sufficient? q_conc->q_time Yes s_conc->end s_time Solution: Increase incubation time based on literature. q_time->s_time No q_time->end Yes s_time->end

Caption: Troubleshooting logic for lack of inhibitory effect.

References

Strategies to minimize variability in Conduritol B Tetraacetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experiments involving Conduritol B compounds, with a focus on Conduritol B Epoxide (CBE), a widely used irreversible inhibitor of glucocerebrosidase (GCase).

A Note on Conduritol B Tetraacetate vs. Conduritol B Epoxide (CBE): While your query mentioned this compound, the vast majority of research on GCase inhibition and its downstream effects utilizes Conduritol B Epoxide (CBE). CBE is a potent, mechanism-based irreversible inhibitor of GCase.[1][2][3] The tetraacetate form is less commonly used in this context. This guide will focus on CBE, as it is the more relevant compound for studying GCase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Conduritol B Epoxide (CBE)?

A1: Conduritol B Epoxide is a mechanism-based, irreversible inhibitor of glucocerebrosidase (GCase).[1][2][3] It functions as a "suicide inhibitor" by covalently binding to the catalytic nucleophile (glutamate-340) in the active site of the GCase enzyme.[1] This forms a stable, covalent ester bond, leading to the irreversible inactivation of the enzyme.[1]

Q2: How should I prepare and store my Conduritol B Epoxide (CBE) stock solutions to ensure stability?

A2: Proper preparation and storage of CBE stock solutions are critical for reproducible results. It is highly recommended to prepare stock solutions in an anhydrous solvent like DMSO.[4] Aqueous solutions of CBE are not stable and should be prepared fresh for immediate use.[4] The epoxide ring in CBE is susceptible to hydrolysis in aqueous environments, which leads to a loss of activity.[4]

Storage Recommendations for CBE Stock Solutions in Anhydrous DMSO:

  • Store aliquots at -20°C for up to 1 month.[4]

  • For longer-term storage, store aliquots at -80°C for up to 6 months.[4][5]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

Q3: What are the signs of Conduritol B Epoxide (CBE) degradation?

A3: Visual signs of degradation in a CBE solution can include precipitation or a change in color.[4] However, the absence of these signs does not guarantee stability, especially in aqueous solutions.[4] The most reliable way to avoid using degraded CBE is to always prepare aqueous solutions fresh from a properly stored, anhydrous stock solution immediately before each experiment.[4]

Q4: What are the key sources of variability in a glucocerebrosidase (GCase) inhibition assay using Conduritol B Epoxide (CBE)?

A4: Several factors can contribute to variability in GCase inhibition assays. These include:

  • Inconsistent CBE concentration: Due to improper storage, handling, or the use of aged aqueous solutions.[4][6]

  • Variable enzyme activity: Differences in cell lysate preparation, protein concentration, or the use of degraded enzyme can lead to inconsistent results.[6]

  • Assay conditions: Variations in pH, temperature, incubation times, and substrate concentration can all impact the assay's outcome.[6]

  • Pipetting errors and incomplete mixing: These can lead to high variability between replicate wells.[6]

  • Plate edge effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect results.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Conduritol B Epoxide (CBE).

Problem Potential Cause Recommended Solution
High variability between replicate wells Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.[6]
Incomplete mixing of reagentsGently pipette up and down several times in each well to ensure thorough mixing.[6]
Plate edge effectsAvoid using the outer wells of the microplate. Fill them with a blank solution like water or buffer.[6]
Low or no GCase activity detected Degraded enzyme sourcePrepare fresh cell or tissue lysates for each experiment. Avoid repeated freeze-thaw cycles of your enzyme source and store it at -80°C for long-term use.[6]
Sub-optimal assay conditionsEnsure the assay buffer is at the optimal pH (typically acidic, between 5.2 and 5.9) for GCase activity.[6]
Incorrect substrate concentrationUse a concentration of the fluorogenic substrate (e.g., 4-MUG) that is at or above its Km for the enzyme.[6]
Incomplete or inconsistent inhibition by CBE Degraded CBE solutionAlways prepare fresh dilutions of CBE from a properly stored anhydrous stock solution immediately before use.[4][6]
Incorrect CBE concentrationPerform a dose-response curve to determine the IC50 of CBE in your specific experimental system.[6]
Insufficient incubation timeAs an irreversible inhibitor, the apparent IC50 of CBE is time-dependent. Ensure a sufficient pre-incubation time for CBE to inactivate the enzyme.[1][7]

Quantitative Data

Table 1: Inhibitory Activity of Conduritol B Epoxide (CBE)

Target EnzymeIC50 ValueKi ValueNotes
Glucocerebrosidase (GCase/GBA)4.28 - 9.49 µM[8][9]53 µM[9]Potent, irreversible inhibitor.
β-glucosidase (general)~1 µM[8]-High affinity for the enzyme family.
α-glucosidase~100 µM[8][10]-Significantly less potent, indicating selectivity for β-glucosidases.

Table 2: Recommended Storage Conditions for Conduritol B Epoxide (CBE)

FormSolventStorage TemperatureDuration
Powder--20°C[4]≥ 4 years[4]
Stock SolutionAnhydrous DMSO-20°C[4]Up to 1 month[4]
Stock SolutionAnhydrous DMSO-80°C[4][5]Up to 6 months[4][5]
Aqueous SolutionWater or Buffer4°CNot recommended; prepare fresh for immediate use[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Conduritol B Epoxide (CBE) Stock Solution in DMSO

Materials:

  • Conduritol B Epoxide (CBE) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out 16.21 mg of CBE powder into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

Protocol 2: In Vitro Glucocerebrosidase (GCase) Inhibition Assay

This protocol describes a fluorometric assay to measure GCase activity and its inhibition by CBE using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[1][11]

Materials:

  • GCase enzyme source (recombinant protein or cell/tissue lysate)

  • Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing a detergent like sodium taurocholate)[6]

  • 4-MUG substrate stock solution (e.g., 10 mM in DMSO)[1]

  • CBE working solutions (prepared fresh by diluting the stock solution in Assay Buffer)

  • Stop Solution (e.g., 1 M glycine, pH 10.5)[6]

  • Black, flat-bottom 96-well plate

Procedure:

  • Enzyme Preparation: Dilute the GCase enzyme source to the desired concentration in Assay Buffer.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to all experimental wells.[1]

    • Add 10 µL of the diluted GCase enzyme solution to each well.[1]

    • Add 15 µL of CBE working solution at various concentrations to the test wells.[1]

    • For the 100% activity control, add 15 µL of vehicle (Assay Buffer with the same final concentration of DMSO as the CBE wells).[1]

    • Include a "no enzyme" blank containing Assay Buffer and vehicle.[1]

  • Pre-incubation: Mix gently and incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow CBE to inactivate the enzyme.

  • Reaction Initiation: Add 10 µL of the 4-MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[6]

  • Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction.[1]

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader (excitation ~365 nm, emission ~445 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" blank from all other readings.[1]

    • Calculate the percent inhibition for each CBE concentration relative to the vehicle control.[1]

    • Plot the percent inhibition versus the logarithm of the CBE concentration and fit the data using a non-linear regression model to determine the IC50 value.[1]

Visualizations

GCase_Inhibition_Workflow Experimental Workflow for GCase Inhibition Assay prep_reagents Prepare Reagents (Assay Buffer, Substrate, CBE dilutions) plate_setup Set Up 96-Well Plate (Enzyme, CBE/Vehicle) prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Initiate Reaction (Add 4-MUG Substrate) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (Add Stop Solution) incubation->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analyze_data Analyze Data (Calculate % Inhibition and IC50) read_plate->analyze_data

Caption: A typical experimental workflow for a GCase inhibition assay.

Troubleshooting_Tree Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_cbe Is the CBE solution freshly prepared from an anhydrous stock? start->check_cbe cbe_yes Yes check_cbe->cbe_yes Yes cbe_no No check_cbe->cbe_no No check_enzyme Is the enzyme source fresh and properly stored? cbe_yes->check_enzyme prepare_fresh_cbe Prepare fresh aqueous CBE dilutions for each experiment. cbe_no->prepare_fresh_cbe enzyme_yes Yes check_enzyme->enzyme_yes Yes enzyme_no No check_enzyme->enzyme_no No check_assay_conditions Are assay conditions (pH, temp, incubation time) consistent? enzyme_yes->check_assay_conditions prepare_fresh_lysate Prepare fresh cell/tissue lysates and avoid freeze-thaw cycles. enzyme_no->prepare_fresh_lysate assay_yes Yes check_assay_conditions->assay_yes Yes assay_no No check_assay_conditions->assay_no No check_pipetting Review pipetting technique and mixing. assay_yes->check_pipetting standardize_protocol Standardize all assay parameters. assay_no->standardize_protocol GCase_Dysfunction_Pathway Simplified Signaling Consequences of GCase Dysfunction cbe Conduritol B Epoxide (CBE) gcase Glucocerebrosidase (GCase) Inhibition cbe->gcase substrate_accumulation Glucosylceramide & Glucosylsphingosine Accumulation gcase->substrate_accumulation leads to lysosomal_dysfunction Lysosomal Dysfunction substrate_accumulation->lysosomal_dysfunction autophagy_impairment Impaired Autophagy lysosomal_dysfunction->autophagy_impairment er_stress Endoplasmic Reticulum (ER) Stress lysosomal_dysfunction->er_stress mitochondrial_dysfunction Mitochondrial Dysfunction autophagy_impairment->mitochondrial_dysfunction alpha_synuclein α-synuclein Aggregation autophagy_impairment->alpha_synuclein neurodegeneration Neurodegeneration mitochondrial_dysfunction->neurodegeneration er_stress->neurodegeneration alpha_synuclein->neurodegeneration

References

Refining Conduritol B Tetraacetate treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Conduritol B Epoxide (CBE) in long-term studies.

A Note on Terminology: While the topic mentions "Conduritol B Tetraacetate," the compound widely used in research as a mechanism-based irreversible inhibitor of glucocerebrosidase (GCase) is Conduritol B Epoxide (CBE) .[1][2][3] this compound is primarily a protected intermediate used in chemical synthesis.[1] This guide will focus on the practical application, protocols, and troubleshooting for Conduritol B Epoxide (CBE).

Frequently Asked Questions (FAQs)

Q1: What is Conduritol B Epoxide (CBE) and what is its primary mechanism of action?

A1: Conduritol B Epoxide (CBE) is a potent, mechanism-based inhibitor of the lysosomal enzyme glucocerebrosidase (GCase or GBA).[3][4][5] Its mechanism is covalent and permanent.[1] The epoxide ring of CBE, which acts as a glucose analog, is attacked by a key glutamic acid residue (E340) in the enzyme's active site.[1][6] This reaction forms a stable, covalent bond that irreversibly inactivates the enzyme, leading to the accumulation of its substrates, glucosylceramide and glucosylsphingosine (B128621).[1][4]

Q2: Why is CBE used to create research models of Gaucher disease?

A2: Gaucher disease is a lysosomal storage disorder caused by a deficiency in GCase activity.[6][7] Since complete genetic knockout of the GBA1 gene (encoding GCase) can be lethal in animal models, CBE provides a reliable chemical method to mimic the biochemical characteristics of the disease.[4] By inhibiting GCase, CBE induces the accumulation of glucosylceramide, creating robust in vitro and in vivo models to study the disease's pathophysiology and test potential therapies.[3][8]

Q3: How should I prepare and store CBE stock solutions for long-term use?

A3: Proper preparation and storage are critical for experimental consistency. It is highly recommended to prepare concentrated stock solutions in an anhydrous solvent like DMSO.[8][9] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8][9] Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8][9][10]

Q4: How stable are aqueous solutions of CBE?

A4: The stability of CBE in aqueous solutions is limited because the epoxide ring is susceptible to hydrolysis.[9] It is strongly recommended to prepare aqueous working solutions fresh from a stock solution immediately before each experiment.[9] Storing diluted aqueous solutions can lead to a significant loss of the active compound, resulting in unreliable and inconsistent experimental outcomes.[9]

Troubleshooting Guide

Problem 1: Inconsistent or diminishing effects of CBE in a long-term experiment.

Potential Cause Recommended Solution
Degradation of Aqueous Solution Always prepare fresh aqueous working solutions from a DMSO stock immediately before use. Do not store diluted aqueous solutions.[9]
Repeated Freeze-Thaw Cycles Aliquot DMSO stock solutions into single-use volumes after preparation to prevent degradation from repeated temperature changes.[9][10]
Inconsistent Preparation Standardize the solution preparation protocol, including the solvent, temperature, and mixing method, to ensure consistency across all experiments.[9]

Problem 2: High mortality or unexpected toxicity in animal models.

Potential Cause Recommended Solution
Dosage Too High Review your dosage against published data. While 100 mg/kg/day is common, lower doses (e.g., 25 mg/kg/day) can be lethal over extended periods.[4] The lowest reported toxic dose (TDLO) in mice is 200 mg/kg.[4]
Age and Strain Susceptibility Younger animals may be more susceptible to toxicity.[4] If using a new animal strain, conduct a pilot dose-response study to find the optimal dose that induces the desired pathology without excessive mortality.[4]
Vehicle Effects Ensure the chosen vehicle (e.g., saline, PBS) and injection volume are well-tolerated by the animals.

Problem 3: Significant off-target effects are observed.

Potential Cause Recommended Solution
High CBE Concentration CBE can inhibit other glycosidases at higher concentrations, with the non-lysosomal GBA2 and lysosomal α-glucosidase being major off-targets.[2][7]
Lack of Specificity There is a tight but acceptable window for selective GBA inhibition in the brain of mice.[7] Consider using activity-based protein profiling (ABPP) to assess target engagement and selectivity in your model.[2][3]

Quantitative Data Summary

Table 1: Solution Preparation and Storage Recommendations

Parameter Solvent Recommendation Stability Source(s)
Stock Solution Anhydrous DMSOPrepare concentrated stock, aliquot into single-use tubes.Up to 6 months at -80°C; up to 1 month at -20°C.[8][9][10]
Working Solution Aqueous Buffer (e.g., PBS, Saline)Prepare fresh from stock immediately before each use.Not recommended for storage; use immediately.[8][9]

Table 2: In Vitro Inhibition Data for CBE

Parameter Value Enzyme/System Source(s)
IC₅₀9 µMβ-glucosidase[11]
IC₅₀ (GBA)0.063 µMHuman GBA in HEK293T cells (24h incubation)[11]
IC₅₀ (GBA2)0.154 µMHuman GBA2 in HEK293T cells (24h incubation)[11]

Table 3: Recommended In Vivo Dosage and Observed Effects in Mice

Dosage Regimen Administration Duration Primary Observed Effects Source(s)
25 - 100 mg/kg/dayIntraperitoneal (i.p.)Chronic (daily)Significant GCase inhibition (>90%), accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[4]
100 mg/kg/dayIntraperitoneal (i.p.)24 or 36 dosesCan lead to hind limb paralysis and α-synuclein accumulation in the brainstem and olfactory bulb.[10]
25 mg/kg/dayIntraperitoneal (i.p.)Up to 45 daysHas been reported to lead to death by day 45 in some studies.[4]

Experimental Protocols

Protocol 1: Preparation of CBE Stock Solutions

A. 50 mg/mL Stock in DMSO (Recommended for Storage)

  • Aseptically weigh 50 mg of Conduritol B Epoxide powder.

  • Add 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.[8][9]

  • Aliquot the stock solution into sterile, single-use polypropylene (B1209903) tubes.

  • Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[9]

B. Aqueous Solution (For Immediate Use)

  • From your DMSO stock, calculate the volume needed for your final working concentration in sterile PBS (pH 7.2) or cell culture medium.

  • Prepare the dilution immediately before adding it to your cells or administering it in vivo.

  • If preparing directly from powder, note that CBE solubility is high in water (≥20 mg/mL) but lower in PBS (~10 mg/mL).[8]

  • For in vitro studies, ensure the final DMSO concentration is compatible with your cell line (typically <0.5%).

  • Sterilize the final aqueous solution by passing it through a 0.22 µm syringe filter before use.[8]

Protocol 2: Induction of a Gaucher-like Phenotype in Cultured Cells

  • Cell Culture: Plate cells (e.g., macrophages, neurons) at the desired density and allow them to adhere overnight.[11]

  • CBE Treatment: Prepare the desired working concentrations of CBE in complete cell culture medium from a freshly diluted stock. A dose-response experiment (e.g., 0.1 mM to 1 mM) is recommended to determine the optimal concentration for GCase inhibition without excessive cytotoxicity.

  • Incubation: Remove the old medium and add the CBE-containing medium. Incubate for the desired duration (e.g., 7, 14, or 29 days).[11][12] For long-term studies, replace the medium with fresh CBE-containing medium every 2-3 days.[11]

  • Analysis:

    • GCase Activity Assay: Harvest cells, lyse them, and measure residual GCase activity using a fluorogenic substrate like 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).[3]

    • Substrate Accumulation: Extract total lipids from cell pellets and analyze glucosylceramide levels via LC-MS/MS or other appropriate methods.[3][11]

Protocol 3: Monitoring GCase Activity In Vivo

  • Tissue Collection: Following the treatment period, euthanize the animal and perfuse with cold PBS. Harvest tissues of interest (e.g., brain, liver, spleen).

  • Homogenization: Homogenize the tissue in an appropriate lysis buffer (e.g., 1% sodium taurocholate/1% Triton X-100) on ice.[10]

  • Lysate Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[3] Collect the supernatant and determine the total protein concentration (e.g., via BCA assay).

  • Enzyme Reaction:

    • In a 96-well black plate, add 10-20 µg of protein homogenate per well.

    • Add assay buffer to a final volume of 50 µL.

    • Initiate the reaction by adding 50 µL of a pre-warmed fluorogenic substrate solution (e.g., 4-MUG).[3]

    • Include substrate-free wells for background correction.

  • Measurement: Incubate the plate at 37°C for 30-60 minutes. Stop the reaction with a high pH stop solution (e.g., 0.2 M glycine, pH 10.7) and read the fluorescence on a plate reader.

  • Data Analysis: Normalize the fluorescence units to the protein concentration to determine GCase activity. Compare the activity in CBE-treated animals to vehicle-treated controls.

Visualizations

GCase_Inhibition cluster_0 GCase Active Site GCase Active GCase (Glucocerebrosidase) Glu340 Catalytic Nucleophile (Glu340) Inactive_GCase Inactive Covalent Enzyme-Inhibitor Complex CBE CBE (Conduritol B Epoxide) CBE->Glu340 Covalent Bond Formation (Irreversible Inhibition) Accumulation Substrate Accumulation (Gaucher Phenotype) Inactive_GCase->Accumulation Substrate Glucosylceramide (Substrate) Substrate->GCase Normal Catabolism Substrate->Inactive_GCase Blocked

Caption: Mechanism of irreversible GCase inhibition by CBE.

CBE_Workflow cluster_prep Solution Preparation cluster_use Experimental Use start Weigh CBE Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store thaw Thaw ONE Aliquot store->thaw For each experiment dilute Prepare Fresh Aqueous Working Solution thaw->dilute filter Sterile Filter (0.22 µm) dilute->filter use Administer to Experiment (In Vitro / In Vivo) filter->use Troubleshooting_Logic start Inconsistent or No CBE Effect Observed q1 Was the aqueous working solution prepared fresh? start->q1 ans1_no Prepare fresh solution for every experiment. Do not store. q1->ans1_no No q2 Were stock solutions aliquoted to avoid freeze-thaw cycles? q1->q2 Yes ans1_no->q2 ans2_no Re-prepare stock solution and aliquot into single-use tubes. q2->ans2_no No q3 Is GCase inhibition confirmed via activity assay? q2->q3 Yes ans2_no->q3 ans3_no Verify target engagement. Check CBE powder integrity and solution prep protocol. q3->ans3_no No end Issue likely resolved. If not, check dosage and experimental model. q3->end Yes

References

Technical Support Center: Conduritol B Tetraacetate Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Conduritol B Tetraacetate (CBT) and its active form, Conduritol B Epoxide (CBE), in animal models.

Note on this compound (CBT) vs. Conduritol B Epoxide (CBE): The vast majority of published research on chemically-induced Gaucher disease models utilizes Conduritol B Epoxide (CBE), the active, irreversible inhibitor of glucocerebrosidase (GCase). This compound (CBT) is the acetylated precursor to CBE. It is presumed to function as a prodrug, relying on in vivo hydrolysis by esterase enzymes to release the active CBE. This guide is primarily based on data for CBE but includes specific considerations for the use of CBT.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Conduritol B Epoxide (CBE)? A1: CBE is a mechanism-based, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase, also known as acid β-glucosidase).[1][2] It acts as a structural mimic of the glucose substrate. The catalytic nucleophile in the GCase active site attacks the strained epoxide ring of CBE, forming a stable, covalent bond.[3][4] This covalent modification permanently inactivates the enzyme, leading to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, thereby mimicking the biochemical hallmarks of Gaucher disease.[2]

Q2: Why use a chemical inhibitor like CBE instead of a genetic model? A2: Chemical induction with CBE offers a rapid, flexible, and titratable method for inducing a Gaucher-like phenotype.[1] Complete genetic knockout of the GCase gene (GBA1) is often neonatally lethal in mice, making the study of disease progression difficult.[2] CBE allows researchers to control the timing and extent of GCase inhibition to study specific aspects of the disease.[2]

Q3: What are the expected phenotypic outcomes in CBE-treated mice? A3: Depending on the dose and duration, expected outcomes include a significant reduction in GCase activity (>90%), accumulation of glucosylceramide in tissues like the liver, spleen, and brain, and the appearance of Gaucher-like cells.[5] Neuropathic models can exhibit symptoms such as tremors, abnormal gait, and tail arching.[1] Neuroinflammation, including astrocytosis and microgliosis, is also a common finding.[6]

Q4: Is this compound (CBT) expected to have better oral bioavailability than CBE? A4: While direct comparative data is scarce, it is hypothesized that CBT may have improved oral bioavailability. The four acetyl groups increase the lipophilicity of the molecule compared to the more polar CBE. Increased lipophilicity can enhance absorption across the gastrointestinal tract.[2][3] However, this strategy relies on efficient first-pass hydrolysis by intestinal and hepatic esterases to convert the CBT prodrug into the active CBE.[3][4]

Q5: How specific is CBE for GCase? A5: CBE is highly selective for β-glucosidases.[7] At commonly used concentrations, it is highly selective for GCase (GBA1). However, at higher concentrations, it can inhibit other glycosidases, most notably the non-lysosomal GBA2 and lysosomal α-glucosidase.[8][9] This makes careful dose selection critical to avoid confounding off-target effects.[8]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
High mortality or excessive toxicity in animals. 1. Dosage is too high for the specific strain, age, or sex of the animal. Younger mice can be more susceptible.[10] 2. Vehicle toxicity or incompatibility.1. Review Dosage: Cross-reference your dose with published data. Doses of 100 mg/kg/day are common, but lower doses (e.g., 25 mg/kg) can be lethal over extended periods. The lowest toxic dose reported (TDLO) in mice is 200 mg/kg.[10] 2. Conduct a Pilot Dose-Response Study: If using a new animal strain or model, perform a pilot study with a range of doses to establish the optimal dose that induces the desired pathology without excessive mortality. 3. Evaluate Vehicle: Ensure the vehicle is well-tolerated. If using a custom formulation, include a vehicle-only control group to monitor for adverse effects.
Inconsistent or low GCase inhibition. 1. Compound Degradation: CBE's epoxide ring is susceptible to hydrolysis in aqueous solutions. Aqueous formulations should be prepared fresh daily.[10] 2. Inefficient Administration: Variable absorption due to inconsistent injection technique (e.g., subcutaneous leakage, improper intraperitoneal placement). 3. For CBT: Incomplete in vivo hydrolysis of the acetate (B1210297) esters, leading to insufficient release of active CBE.1. Prepare Fresh Solutions: Always prepare aqueous CBE solutions immediately before injection. For longer-term storage, use aliquoted DMSO stock solutions stored at -80°C.[8] 2. Refine Injection Technique: Ensure consistent and accurate administration. For i.p. injections, ensure the needle penetrates the peritoneal cavity without puncturing organs. 3. Verify Inhibition Window: Measure GCase activity at various time points post-injection. Over 90% inhibition is expected within 1-2 hours, with recovery beginning after 4-12 hours.[11] 4. Consider Route for CBT: If using CBT and observing low efficacy, consider that the rate and extent of deacetylation may vary between animals or strains.
Compound precipitates in the vehicle during formulation. 1. Poor Solubility: CBT, being more lipophilic, will have poor solubility in purely aqueous vehicles like saline. CBE is water-soluble but may require aid at high concentrations. 2. Incorrect Solvent/Vehicle: The chosen vehicle is not appropriate for the compound's physicochemical properties.1. Use Co-solvents: For CBT or high concentrations of CBE, use a vehicle containing co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] 2. Test Solubility: Before beginning an in vivo study, test the solubility and stability of your compound in the chosen vehicle at the target concentration. Gentle heating or sonication can aid dissolution.[8]
Difficulty with oral administration. 1. Animal Aversion: Animals may refuse to voluntarily consume formulations due to taste or smell. 2. Gavage Stress: Oral gavage is a high-stress procedure that can impact experimental outcomes and animal welfare.1. Use Palatable Vehicles: Incorporate the compound into a palatable vehicle like sweetened jelly or condensed milk to encourage voluntary consumption.[2] 2. Training Period: Allow animals a training period of several days to acclimate to consuming the palatable vehicle before introducing the drug.[2] 3. Micropipette-Guided Administration: Consider refined techniques like micropipette-guided oral administration, which is less stressful than gavage.

Data Summaries

Toxicity and Dosing of Conduritol B Epoxide (CBE)

The following table summarizes key dosage and toxicity information for CBE administered to mice, typically via intraperitoneal (i.p.) injection.

ParameterValueSpeciesNotesSource(s)
Common Efficacious Dose 50 - 100 mg/kg/dayMouseAdministered daily for 9-28 days to induce Gaucher-like pathology.[1][10]
Lethal Dose (LD50) Not formally establishedMouseWhile the exact LD50 is not reported, doses around 50 mg/kg are commonly used.[1]
Lowest Reported Toxic Dose (TDLO) 200 mg/kgMouseLowest dose reported to cause toxic effects.[10]
Potential for Lethality 25 mg/kg/dayMouseLower doses can still be lethal when administered over a prolonged period.[10]
Pharmacokinetic Parameters of Conduritol B Epoxide (CBE)
ParameterValueSpeciesNotesSource(s)
Time to Max Inhibition 1 - 2 hoursMouseTime to achieve >90% inhibition of GCase activity in tissues.[11]
Elimination Half-life (t½) ~7 hoursMouseHalf-life of the radiolabeled inhibitor itself.[11]
Enzyme Activity Recovery Begins at 4 - 12 hoursMouseTime at which GCase activity begins to recover post-inhibition.[11]
Blood-Brain Barrier Poor PenetrationMouseBrain concentration is approximately one-tenth of that in other tissues.[11]

Experimental Protocols

Protocol 1: Formulation and Intraperitoneal (i.p.) Administration of CBE

This protocol describes the standard method for inducing a neuropathic Gaucher disease model in mice.

Materials:

  • Conduritol B Epoxide (CBE) powder

  • Sterile Saline (0.9% NaCl)

  • Sterile 1 mL syringes and 27-gauge needles

  • Analytical balance and appropriate PPE

Procedure:

  • Animal Selection: Use adult C57Bl/6 mice (or other appropriate strain), accurately weighed to determine the correct injection volume.

  • CBE Solution Preparation (Critical Step): This solution must be prepared fresh immediately before each set of injections.

    • Calculate the total mass of CBE needed for the cohort based on a 100 mg/kg dose.

    • Dissolve the weighed CBE powder in sterile saline to a suitable final concentration (e.g., 10 mg/mL). Ensure complete dissolution; vortex if necessary.

  • Administration:

    • Administer the CBE solution via intraperitoneal (i.p.) injection once daily.

    • The typical treatment duration is 9 to 28 consecutive days.[10]

  • Controls: A control group receiving an equivalent volume of sterile saline vehicle must be included in the study design.

  • Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or severe neurological symptoms.

Protocol 2: General Method for Voluntary Oral Administration

This protocol provides a general framework for adapting oral delivery for compounds like CBT, which may be more suitable for this route than CBE due to higher lipophilicity.

Materials:

  • This compound (CBT)

  • Vehicle (e.g., commercially available sweetened jelly, or a custom formulation of condensed milk)

  • Small weighing dishes or portion cups

Procedure:

  • Vehicle Preparation:

    • If making a custom vehicle, prepare it according to established methods.[2]

    • Calculate the required dose of CBT per animal (e.g., 100 mg/kg).

  • Drug Formulation:

    • Thoroughly mix the calculated amount of CBT into a known quantity of the palatable vehicle. If CBT solubility is an issue, it may first need to be dissolved in a small amount of a co-solvent like DMSO before being mixed into the vehicle.

  • Animal Training (3-4 days):

    • House mice individually.

    • Each day, provide each mouse with a small, pre-weighed portion of the vehicle without the drug. This allows the animals to overcome neophobia (fear of new food).[2]

  • Drug Administration:

    • After the training period, provide the animals with the vehicle containing the pre-mixed CBT.

    • Typically, animals will consume the portion within 15-30 minutes.[2]

  • Controls: A control group receiving the vehicle without the drug is essential.

  • Troubleshooting: If an animal does not eat the jelly, potential solutions include a brief period of fasting before presentation or leaving the jelly in the cage for a longer period.[2]

Visualizations

Signaling & Experimental Pathways

G cluster_0 CBT as a Prodrug cluster_1 Mechanism of Action CBT Conduritol B Tetraacetate (CBT) Esterases In Vivo Esterases (Liver, Intestine) CBT->Esterases Hydrolysis of acetyl groups CBE_active Conduritol B Epoxide (CBE) Esterases->CBE_active Release of active drug GCase Glucocerebrosidase (GCase) Enzyme CBE_active->GCase Targets Enzyme Inactivation Irreversible Covalent Inhibition GCase->Inactivation Accumulation Glucosylceramide Accumulation Inactivation->Accumulation Blocks Substrate Breakdown Phenotype Gaucher Disease Phenotype Accumulation->Phenotype

Caption: Proposed pathway for CBT activation and subsequent GCase inhibition.

G cluster_workflow Experimental Workflow for In Vivo Delivery A 1. Compound Selection (CBT vs. CBE) B 2. Formulation - Select Vehicle - Test Solubility A->B C 3. Administration - i.p. Injection (CBE) - Oral Delivery (CBT) B->C D 4. In-Life Monitoring - Clinical Signs - Body Weight C->D E 5. Endpoint Analysis - GCase Activity Assay - Histology - Lipidomics D->E

Caption: General experimental workflow for animal studies.

References

Validation & Comparative

A Comparative Analysis of Conduritol B Tetraacetate and Ambroxol in the Context of Glucocerebrosidase Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Conduritol B Tetraacetate and Ambroxol, focusing on their distinct mechanisms of action and applications in the study of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. While both compounds interact with GCase, their effects are diametrically opposed, making one a tool for disease modeling and the other a potential therapeutic agent. This document outlines their biochemical properties, presents quantitative data from relevant studies, details key experimental protocols, and provides visual diagrams of their mechanisms of action.

Introduction

Mutations in the GBA1 gene lead to a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), resulting in the accumulation of glucosylceramide and causing Gaucher disease, a lysosomal storage disorder. This deficiency is also a major genetic risk factor for Parkinson's disease. Research into this pathway often involves the use of small molecules to either inhibit GCase activity to model the disease state or to enhance the function of the mutated enzyme.

This compound is a precursor to Conduritol B Epoxide (CBE) , a well-established, potent, and irreversible inhibitor of GCase.[1] CBE is widely used in cellular and animal models to mimic the biochemical hallmarks of Gaucher disease, thereby facilitating the study of its pathophysiology.[1][2]

Ambroxol , a long-approved mucolytic agent, has been repurposed as a pharmacological chaperone for GCase.[3][4] It aids in the correct folding of certain mutant forms of the GCase enzyme in the endoplasmic reticulum, promoting their trafficking to the lysosome and increasing their residual activity.[3][4]

This guide will compare these two molecules based on their mechanism, quantitative effects, and the experimental methods used to evaluate them.

Mechanism of Action: A Tale of Two Opposites

The primary distinction between Conduritol B Epoxide (derived from this compound) and Ambroxol lies in their interaction with GCase.

  • Conduritol B Epoxide (CBE): Irreversible Inhibition. CBE is a mechanism-based "suicide inhibitor."[2] It mimics the structure of glucose and binds covalently to the catalytic nucleophile (glutamate-340) in the active site of GCase.[2] This covalent modification results in the permanent inactivation of the enzyme.[2] This property is invaluable for creating stable "loss-of-function" models of Gaucher disease.[1]

  • Ambroxol: Pharmacological Chaperoning. Many GBA1 mutations lead to the misfolding of the GCase enzyme in the endoplasmic reticulum (ER), targeting it for premature degradation via the ER-associated degradation (ERAD) pathway.[4][5] Ambroxol acts as a pharmacological chaperone by binding to the misfolded GCase in the ER.[3][4] This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control checkpoints and be trafficked to the lysosome.[3] Inside the acidic environment of the lysosome, Ambroxol's affinity for GCase is reduced, leading to its dissociation and allowing the partially active enzyme to catabolize its substrate.[6][7]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for Conduritol B Epoxide and Ambroxol, highlighting their contrasting effects on GCase.

ParameterConduritol B Epoxide (CBE)AmbroxolRationale & Significance
Primary Function Irreversible GCase InhibitorPharmacological ChaperoneCBE is used to create models of Gaucher disease by ablating GCase activity. Ambroxol is investigated as a therapeutic to rescue mutant GCase function.
Mechanism Covalent modification of the active site[2]Reversible binding to stabilize mutant GCase conformation[3][4]CBE provides a "loss-of-function" model, whereas Ambroxol aims to restore partial function.
IC50 / Effective Concentration IC50: 0.59 µM (in HEK293T cells)[8] to 9.49 µM (time-dependent)Effective concentration: 5-60 µM for significant activity enhancement in patient fibroblasts[6]The low IC50 of CBE demonstrates its high potency as an inhibitor. The effective concentration of Ambroxol indicates the range needed for its chaperone effect in cellular models.
Effect on GCase Activity >90% inhibition in tissues within hours of administration[9]~2-fold increase in N370S mutant GCase activity in patient-derived lymphoblasts[6]These values quantify their opposing roles in experimental settings.
Effect on Substrate Levels Induces accumulation of glucosylceramide[1]Can reduce glucosylceramide storage in patient-derived lymphoblasts[6]CBE generates the primary biochemical defect of Gaucher disease, while Ambroxol can ameliorate it.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the effects of Conduritol B Epoxide and Ambroxol on GCase.

In Vitro GCase Activity Assay (Fluorometric)

This assay measures GCase activity in cell lysates using a fluorogenic substrate and is essential for determining both inhibition by CBE and enhancement by Ambroxol.

Materials:

  • Cell lysates (from cells treated with Ambroxol, CBE, or vehicle)

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Assay Buffer (e.g., McIlvaine buffer, pH 5.2, containing 0.2% taurocholate and 0.1% Triton X-100)[8]

  • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)[2]

  • Stop Solution (e.g., 0.25 M Glycine, pH 10.4)[10]

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~440 nm)

Procedure:

  • Sample Preparation:

    • Culture cells with varying concentrations of Ambroxol (for chaperone assay) or vehicle for a predetermined time (e.g., 4 days).[11]

    • Lyse cells in ice-cold Lysis Buffer.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Enzyme Reaction:

    • In a 96-well plate, add 10 µg of total protein from cell lysates to each well.[12]

    • For CBE inhibition, pre-incubate the lysate with varying concentrations of CBE for a set time (e.g., 30 minutes at 37°C) before adding the substrate.[8]

    • Add Assay Buffer to each well.

    • Initiate the reaction by adding the 4-MUG substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement:

  • Data Analysis:

    • For CBE, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

    • For Ambroxol, calculate the fold-increase in GCase activity compared to untreated mutant cells.[11]

Immunofluorescence for GCase Lysosomal Localization

This method visually confirms the chaperone effect of Ambroxol by observing the trafficking of mutant GCase to the lysosome.

Materials:

  • Patient-derived fibroblasts or other relevant cell lines cultured on coverslips

  • Ambroxol

  • Primary antibodies: anti-GCase antibody, anti-LAMP1 (lysosomal marker) antibody

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Treatment: Culture cells on coverslips and treat with an effective concentration of Ambroxol (e.g., 25 µM) or vehicle for ~34 hours.[13]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with permeabilization buffer.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with primary antibodies (anti-GCase and anti-LAMP1) overnight at 4°C.

    • Wash and incubate with corresponding fluorescent secondary antibodies.

  • Imaging:

    • Mount coverslips onto slides using mounting medium with DAPI.

    • Image cells using a confocal microscope.

  • Analysis: Analyze the images for colocalization between the GCase signal (e.g., green) and the LAMP1 signal (e.g., red). An increase in colocalization in Ambroxol-treated cells compared to untreated cells indicates successful trafficking of GCase to the lysosome.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement by a pharmacological chaperone like Ambroxol in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Intact cells treated with Ambroxol or vehicle

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-GCase antibody

Procedure:

  • Compound Treatment: Treat intact cells with Ambroxol or vehicle control for a specified time (e.g., 1-3 hours).[14]

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[14]

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction (containing folded GCase) from the precipitated, unfolded protein by centrifugation at high speed.

  • Detection:

    • Analyze the amount of soluble GCase in the supernatant at each temperature by Western blotting using an anti-GCase antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble GCase against the temperature to generate melting curves for both vehicle- and Ambroxol-treated samples.

    • A shift of the melting curve to a higher temperature in the Ambroxol-treated sample confirms that Ambroxol binds to and stabilizes GCase within the cell.[15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.

GCase_Inhibition_by_CBE cluster_enzyme GCase Active Site GCase GCase Enzyme ActiveSite Catalytic Nucleophile (Glu340) InactiveComplex Covalently Bound Inactive GCase CBE Conduritol B Epoxide (CBE) CBE->ActiveSite Covalent Bond Formation Ambroxol_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome (Acidic pH) MutantGCase Misfolded Mutant GCase StabilizedComplex Stabilized GCase- Ambroxol Complex MutantGCase->StabilizedComplex Binding & Stabilization ERAD ER-Associated Degradation (ERAD) MutantGCase->ERAD Degradation Pathway Ambroxol Ambroxol Ambroxol->StabilizedComplex Binding & Stabilization Golgi Golgi Apparatus StabilizedComplex->Golgi Successful Trafficking FunctionalGCase Folded, Active GCase Golgi->FunctionalGCase Delivery to Lysosome Ambroxol_dissociated Ambroxol FunctionalGCase->Ambroxol_dissociated Dissociation Substrate Glucosylceramide Products Glucose + Ceramide FunctionalGCase->Products Substrate Hydrolysis Experimental_Workflow cluster_assays Comparative Assays cluster_results Expected Outcomes start Start: Patient-derived Fibroblasts treatment Treatment: 1. Vehicle (Control) 2. Conduritol B Epoxide (CBE) 3. Ambroxol start->treatment GCaseAssay GCase Activity Assay treatment->GCaseAssay IF_Assay Immunofluorescence (GCase/LAMP1 Colocalization) treatment->IF_Assay CETSA_Assay Cellular Thermal Shift Assay (CETSA) treatment->CETSA_Assay Result_CBE CBE: - Decreased GCase Activity - No change in localization - No thermal shift GCaseAssay->Result_CBE Result_Ambroxol Ambroxol: - Increased GCase Activity - Increased lysosomal localization - Positive thermal shift GCaseAssay->Result_Ambroxol IF_Assay->Result_CBE IF_Assay->Result_Ambroxol CETSA_Assay->Result_CBE CETSA_Assay->Result_Ambroxol

References

Validating Target Engagement of Conduritol B Epoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Conduritol B Epoxide (CBE), a potent irreversible inhibitor of lysosomal acid-β-glucosidase (GBA1). While the prompt specifies Conduritol B Tetraacetate, it is crucial to note that this compound is a protected precursor and must be converted to the active epoxide form, CBE, to inhibit its target. Therefore, this guide will focus on validating the target engagement of CBE.

CBE is an invaluable tool for creating cellular and animal models of Gaucher disease and for studying the role of GBA1 in synucleinopathies such as Parkinson's disease.[1][2][3] Accurate validation of its engagement with GBA1 is critical for the interpretation of experimental results. This guide details and compares the primary methodologies for this purpose: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA), alongside traditional enzymatic activity assays.

Mechanism of Action

Conduritol B Epoxide is a mechanism-based inhibitor that specifically targets retaining β-glucosidases. Its epoxide ring is susceptible to nucleophilic attack by the catalytic glutamate (B1630785) residue in the active site of GBA1. This reaction forms a stable covalent bond, leading to irreversible inactivation of the enzyme. The resulting cellular model exhibits a phenotype characteristic of GBA1 deficiency.[1][2]

Data Presentation: Quantitative Comparison of Validation Methods

The following tables summarize the quantitative data on the inhibition of GBA1 and potential off-target enzymes by Conduritol B Epoxide, as determined by different validation methods. This data is crucial for assessing the selectivity and potency of CBE in various experimental settings.

Table 1: In Vitro Inhibition of Recombinant Human GBA1 by Conduritol B Epoxide

Incubation TimeMethodApparent IC50 (μM)
30 minEnzymatic Assay28.8 (±6.90)
30 minCompetitive ABPP26.6 (±7.03)
180 minEnzymatic Assay4.28 (±0.500)
180 minCompetitive ABPP2.30 (±0.580)

Data sourced from a study on in vivo inactivation of glycosidases.[4]

Table 2: In Vivo Inhibition of Glycosidases by Conduritol B Epoxide in Cultured Cells (24h treatment)

Target EnzymeMethodApparent IC50 (μM)
GBA1Competitive ABPP0.59
GBA1Enzymatic Assay0.33
GBA2Competitive ABPP315
GBA2Enzymatic Assay272
GAA (lysosomal α-glucosidase)Competitive ABPP249
GAA (lysosomal α-glucosidase)Enzymatic Assay309
GBA3Competitive ABPP485
GBA3Enzymatic Assay474

Data sourced from a study on in vivo inactivation of glycosidases.[1]

Experimental Protocols and Visualizations

This section provides detailed protocols for the primary methods of validating GBA1 target engagement by CBE, accompanied by workflow diagrams generated using Graphviz.

Activity-Based Protein Profiling (ABPP)

Principle: Competitive ABPP is a powerful technique to measure the engagement of an inhibitor with its target enzyme directly in a complex biological sample.[1][3] The method relies on an activity-based probe (ABP) that covalently binds to the active site of the target enzyme. Pre-incubation with an inhibitor like CBE will block the binding of the ABP, leading to a decrease in the fluorescent signal from the probe. This reduction in signal is proportional to the degree of target engagement by the inhibitor.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., human fibroblasts) to confluence. Treat the cells with varying concentrations of Conduritol B Epoxide (or a vehicle control) for a specific duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare a lysate in a suitable buffer (e.g., McIlvaine buffer, pH 5.2, with 0.2% taurocholate and 0.1% Triton X-100).

  • ABP Incubation: Incubate the cell lysates with a fluorescently-tagged GBA1-specific activity-based probe for a defined period (e.g., 30 minutes) at 37°C.

  • SDS-PAGE and Fluorescence Scanning: Separate the proteins in the lysate by SDS-PAGE. Visualize and quantify the fluorescence of the ABP-labeled GBA1 using a fluorescence scanner.

  • Data Analysis: A decrease in fluorescence intensity in the CBE-treated samples compared to the vehicle control indicates target engagement. The IC50 value can be determined by plotting the percentage of residual active enzyme (fluorescence intensity) against the logarithm of the CBE concentration.[4]

ABPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_abpp Activity-Based Protein Profiling cluster_analysis Data Analysis A Plate Cells B Treat with Conduritol B Epoxide A->B C Harvest Cells & Lyse B->C D Incubate with Fluorescent ABP C->D E SDS-PAGE D->E F Fluorescence Scanning E->F G Quantify Fluorescence F->G H Determine IC50 G->H

Fig. 1: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses drug-target interaction in intact cells.[4][5][6] The principle is that the binding of a ligand, such as CBE, to its target protein, GBA1, increases the thermal stability of the protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after a heat challenge is a measure of target engagement.[4][5]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with various concentrations of Conduritol B Epoxide or a vehicle control for a defined period to allow for cellular uptake and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This step is to denature and precipitate proteins.

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

  • Protein Detection: Quantify the amount of soluble GBA1 in the supernatant. This can be done using methods like Western blotting or ELISA.

  • Data Analysis: An increase in the amount of soluble GBA1 at higher temperatures in the CBE-treated samples compared to the control indicates target engagement. A CETSA "melt curve" can be generated by plotting the amount of soluble protein against temperature. A shift in this curve to the right signifies ligand-induced stabilization.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_fractionation Lysis & Fractionation cluster_detection_analysis Detection & Analysis A Treat Cells with Conduritol B Epoxide B Heat Cells at Various Temperatures A->B C Lyse Cells B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble GBA1 (e.g., Western Blot) D->E F Plot Melt Curve & Determine Thermal Shift E->F

Fig. 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Enzymatic Activity Assay using a Fluorogenic Substrate

Principle: This traditional method measures the catalytic activity of GBA1 by monitoring the hydrolysis of a synthetic fluorogenic substrate, most commonly 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[4] When cleaved by GBA1, 4-MUG releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified. Inhibition of GBA1 by CBE results in a decrease in the rate of 4-MU production.

Experimental Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates containing GBA1.

  • Inhibitor Incubation: Pre-incubate the lysates with varying concentrations of Conduritol B Epoxide (or a vehicle control) for a specific time at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (e.g., to a final concentration of 3.75 mM). Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[4]

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the liberated 4-MU using a fluorometer.

  • Data Analysis: Calculate the percentage of GBA1 inhibition for each CBE concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBE concentration.

Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_inhibition Inhibition cluster_reaction Enzymatic Reaction cluster_detection_analysis Detection & Analysis A Prepare Cell/Tissue Lysate B Pre-incubate with Conduritol B Epoxide A->B C Add Fluorogenic Substrate (4-MUG) B->C D Incubate at 37°C C->D E Measure Fluorescence of 4-MU D->E F Calculate % Inhibition & IC50 E->F

References

Unveiling the Selectivity of a Key Glycosidase Inhibitor: A Comparative Guide to Conduritol B Tetraacetate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of glycosidase inhibition, understanding the precise selectivity of chemical tools is paramount. Conduritol B Tetraacetate, a widely used precursor to the active inhibitor Conduritol B Epoxide (CBE), serves as a critical agent for studying lysosomal storage disorders, particularly Gaucher disease. This guide provides an objective comparison of CBE's inhibitory activity across a panel of glycosidases, supported by experimental data and detailed protocols to aid in the rigorous design and interpretation of your research.

This compound itself is biologically inactive. Following administration, cellular esterases hydrolyze the acetate (B1210297) groups to yield Conduritol B Epoxide (CBE). CBE is a mechanism-based, irreversible inhibitor that covalently binds to the catalytic nucleophile of retaining β-glucosidases.[1] Its primary target is the lysosomal glucocerebrosidase (GBA1), and its inhibition leads to the accumulation of glucosylceramide, mimicking the biochemical phenotype of Gaucher disease.[2][3] However, the utility of CBE as a selective research tool is contingent on its cross-reactivity with other glycosidases. This guide delves into the quantitative data that defines its inhibitory profile.

Comparative Inhibitory Activity of Conduritol B Epoxide

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Conduritol B Epoxide against a range of human glycosidases. Lower IC50 values are indicative of higher inhibitory potency.

Target GlycosidaseEnzyme Commission (EC) NumberIC50 (µM)Notes
Primary Target
Glucocerebrosidase (GBA1)EC 3.2.1.450.33 - 9.49[3]The principal target of CBE, leading to its use in creating models of Gaucher disease.[2]
Off-Target Activity
Non-lysosomal Glucosylceramidase (GBA2)EC 3.2.1.45>10 - 315[1][2]A known off-target, particularly at higher concentrations of CBE.[1][4]
Acid α-Glucosidase (GAA)EC 3.2.1.20100 - 309[1][3][5]Demonstrates significantly lower potency compared to its effect on GBA1, indicating a degree of selectivity.[1][3]
Neutral α-Glucosidase II (GANAB)EC 3.2.1.201580 - 2900[2][3]Weakly inhibited by CBE.
β-Glucuronidase (GUSB)EC 3.2.1.31>10 - 857[1][2][3]Considered a potential off-target at higher concentrations.[1]
Cytosolic β-Glucosidase (GBA3)EC 3.2.1.21485[1]Exhibits substantial selectivity for GBA1 over GBA3.[1]
Negligible Inhibition
α-MannosidaseEC 3.2.1.24>10,000[3]No significant inhibition observed even at high concentrations.
β-MannosidaseEC 3.2.1.25>10,000[3]No significant inhibition observed.
N-acetyl-α-galactosaminidaseEC 3.2.1.49>10,000[3]No significant inhibition observed.
β-HexosaminidaseEC 3.2.1.52>10,000[3]No significant inhibition observed.
α-FucosidaseEC 3.2.1.51>10,000[3]No significant inhibition observed.
α-IduronidaseEC 3.2.1.76>10,000[3]No significant inhibition observed.
α-GalactosidaseEC 3.2.1.22>10,000[3]No significant inhibition observed.
β-GalactosidaseEC 3.2.1.23>10,000[3]No significant inhibition observed.

Mechanism of Action: Covalent Inhibition

Conduritol B Epoxide functions as a "suicide inhibitor." The enzyme's catalytic machinery recognizes the epoxide as a substrate mimic and initiates a nucleophilic attack on one of the epoxide carbons. This reaction, however, results in the formation of a stable, covalent ester linkage between the inhibitor and a critical carboxylic acid residue (typically glutamate (B1630785) or aspartate) in the enzyme's active site, leading to irreversible inactivation.[1]

cluster_0 Glycosidase Active Site Enzyme Enzyme (E) EI_complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_complex Reversible Binding CBE Conduritol B Epoxide (I) CBE->EI_complex Inactive_Enzyme Covalently Modified Enzyme (E-I*) EI_complex->Inactive_Enzyme Irreversible Covalent Bonding

Mechanism of irreversible inhibition of a glycosidase by Conduritol B Epoxide.

Experimental Protocols

In Vitro Glycosidase Inhibition Assay Using a Fluorogenic Substrate

This protocol outlines a general method for determining the IC50 value of Conduritol B Epoxide against a target glycosidase using a 4-methylumbelliferyl (4-MU) conjugated substrate.

Materials:

  • Purified glycosidase enzyme of interest

  • Conduritol B Epoxide (CBE)

  • 4-Methylumbelliferyl-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH adjusted to the optimal pH for the target enzyme)

  • Stop Solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare CBE Stock Solution: Prepare a concentrated stock solution of Conduritol B Epoxide in an appropriate solvent such as water or DMSO.

  • Prepare Serial Dilutions: Create a series of dilutions of the CBE stock solution in the assay buffer to generate a range of inhibitor concentrations for testing.

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.

  • Inhibition Reaction Setup:

    • To the wells of a 96-well plate, add a fixed volume of the diluted enzyme solution.

    • Add the various concentrations of the diluted CBE to the respective wells. Include a control well containing the enzyme but no inhibitor (vehicle control).

    • Pre-incubate the enzyme with CBE for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to facilitate irreversible inhibition.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the 4-MU-glycoside substrate solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU).

  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., ~365 nm excitation and ~445 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from a well with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each CBE concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the CBE concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[6]

A Prepare CBE Serial Dilutions C Add CBE Dilutions to Wells A->C B Add Enzyme to 96-well Plate B->C D Pre-incubate (e.g., 30 min, 37°C) C->D E Add Fluorogenic Substrate D->E F Incubate (e.g., 15-60 min) E->F G Add Stop Solution F->G H Measure Fluorescence G->H I Calculate IC50 Value H->I

Experimental workflow for determining glycosidase inhibition by CBE.

The experimental data clearly demonstrates that while Conduritol B Epoxide is a potent inhibitor of its primary target, GBA1, researchers must consider its off-target effects, particularly on GBA2 and acid α-glucosidase, especially when using higher concentrations. The significant lack of inhibition against a broad range of other lysosomal hydrolases underscores its utility as a relatively selective tool for studying the consequences of GBA1 deficiency. By employing rigorous experimental protocols and being mindful of the inhibitor's cross-reactivity profile, scientists can confidently utilize this compound and its active form, CBE, to advance our understanding of glycosidase function and its role in human disease.

References

Validating results from Conduritol B Tetraacetate studies with patient-derived cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Conduritol B Epoxide (CBE), a tool for modeling Gaucher disease, with established therapeutic alternatives—Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT). This comparison is supported by experimental data from studies utilizing patient-derived cells, offering a framework for validating novel therapeutic candidates.

Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, primarily in macrophages.[1] This accumulation results in a range of clinical manifestations, including hepatosplenomegaly, hematological abnormalities, and bone disease.[2][3] Validating the efficacy of potential therapies requires robust cellular models and well-defined experimental assays. Patient-derived cells, such as fibroblasts and induced pluripotent stem cell (iPSC)-derived macrophages, are invaluable tools as they recapitulate the genetic and biochemical hallmarks of the disease.[4][5]

This guide focuses on the use of Conduritol B Epoxide (CBE), a specific and irreversible inhibitor of GCase, to induce a Gaucher-like phenotype in healthy patient-derived cells for research and drug screening purposes.[4] We will compare the cellular and biochemical outcomes of this model to the effects of the two mainstays of Gaucher disease treatment: Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).

Performance Comparison in Patient-Derived Cells

The following table summarizes the expected outcomes when treating patient-derived cells with CBE, ERT, and SRT. This data is compiled from various studies and represents a consensus on their respective mechanisms and effects at the cellular level.

ParameterConduritol B Epoxide (CBE)Enzyme Replacement Therapy (ERT)Substrate Reduction Therapy (SRT)
Target Active site of Glucocerebrosidase (GCase)Lysosomal delivery of functional GCaseGlucosylceramide Synthase (GCS)
Mechanism of Action Irreversible covalent inhibition of GCase activity.[4]Augmentation of GCase levels in lysosomes.[6]Inhibition of glucosylceramide synthesis.[7]
Effect on GCase Activity Significant reduction (>90%) in GCase activity.[4]Restoration of GCase activity towards normal levels.[8]No direct effect on GCase activity.[9]
Effect on Glucosylceramide Levels Accumulation of glucosylceramide.[1][4]Reduction of accumulated glucosylceramide.[9]Prevention of further glucosylceramide accumulation.[7]
Cellular Phenotype Induction of a Gaucher-like phenotype (e.g., lysosomal swelling).[4]Reversal of the Gaucher phenotype.[5]Amelioration of the Gaucher phenotype.[10]
Clinical Application Research tool to model Gaucher disease.Standard first-line therapy for Gaucher disease.[6][11]Alternative oral therapy for eligible patients.[7][11]

Signaling Pathways and Experimental Workflows

Understanding the underlying cellular mechanisms is crucial for interpreting experimental results. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected in Gaucher disease and a typical experimental workflow for validating therapeutic candidates in patient-derived cells.

Gaucher_Disease_Lysosomal_Pathway Lysosomal Dysfunction in Gaucher Disease cluster_lysosome Lysosome cluster_cell Cellular Processes GBA1_mut Mutated GBA1 GCase_def Deficient GCase GBA1_mut->GCase_def GlcCer_acc Glucosylceramide Accumulation GCase_def->GlcCer_acc Lys_dys Lysosomal Dysfunction GlcCer_acc->Lys_dys Autophagy_imp Impaired Autophagy Lys_dys->Autophagy_imp mTOR_hyper mTORC1 Hyperactivation Lys_dys->mTOR_hyper TFEB_inhib TFEB Inhibition mTOR_hyper->TFEB_inhib inhibits Lyso_biogen_dec Decreased Lysosomal Biogenesis TFEB_inhib->Lyso_biogen_dec

Caption: Lysosomal dysfunction pathway in Gaucher disease.

Experimental_Workflow Workflow for Validating Therapies in Patient-Derived Cells Start Isolate/Culture Patient-Derived Cells (e.g., Fibroblasts, iPSCs) Differentiation Differentiate iPSCs to Macrophages (optional) Start->Differentiation Treatment Treat cells with: - Conduritol B Epoxide (CBE) - Enzyme Replacement Therapy (ERT) - Substrate Reduction Therapy (SRT) - Vehicle Control Start->Treatment Differentiation->Treatment Assays Perform Assays Treatment->Assays GCase GCase Activity Assay Assays->GCase GlcCer Glucosylceramide Accumulation Assay Assays->GlcCer Viability Cell Viability/Toxicity Assay Assays->Viability Analysis Data Analysis and Comparison GCase->Analysis GlcCer->Analysis Viability->Analysis

Caption: Experimental workflow for therapy validation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key assays used in the validation of Gaucher disease therapies in patient-derived cells.

Glucocerebrosidase (GCase) Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Materials:

  • Patient-derived cells (e.g., fibroblasts)

  • Lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.4)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black, clear-bottom plates

  • Fluorometer (Excitation: 360 nm, Emission: 445 nm)

Procedure:

  • Culture patient-derived cells to confluency in appropriate culture vessels.

  • Harvest and wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • For inhibitor studies, pre-incubate the lysate with Conduritol B Epoxide (CBE) or vehicle control.

  • Initiate the reaction by adding the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stop the reaction by adding the stop solution.

  • Read the fluorescence on a fluorometer.

  • Calculate GCase activity relative to a 4-methylumbelliferone (B1674119) standard curve and normalize to the protein concentration.

Glucosylceramide Substrate Accumulation Assay

This assay quantifies the amount of stored glucosylceramide in cells, often utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Materials:

  • Patient-derived cells

  • Lipid extraction solvent system (e.g., chloroform:methanol)

  • Internal standard (e.g., a non-endogenous glucosylceramide species)

  • HPLC-MS system

Procedure:

  • Culture and treat cells as described in the experimental workflow.

  • Harvest and wash the cells with PBS.

  • Perform a lipid extraction using an appropriate solvent system.

  • Add an internal standard to the lipid extract for normalization.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for HPLC-MS analysis.

  • Inject the sample into the HPLC-MS system.

  • Separate the lipids by HPLC and detect the specific mass-to-charge ratio of glucosylceramide and the internal standard by mass spectrometry.

  • Quantify the amount of glucosylceramide by comparing its peak area to that of the internal standard and a standard curve.

  • Normalize the glucosylceramide amount to the total protein or lipid content of the initial cell pellet.

By employing these standardized protocols and understanding the comparative effects of CBE, ERT, and SRT, researchers can effectively validate the potential of novel therapeutic agents for Gaucher disease in a patient-relevant cellular context.

References

A Head-to-Head Comparison of Conduritol B Epoxide and its Analogs as Glucocerebrosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Conduritol B epoxide (CBE) and its closely related analog, cyclophellitol (B163102). While a broad, systematic comparison of a wide range of CBE derivatives is not extensively documented in publicly available literature, this guide focuses on the most well-characterized compounds in this class, offering a robust analysis of their performance as inhibitors of glucocerebrosidase (GBA) and other glycosidases.

Conduritol B epoxide is a potent, irreversible, mechanism-based inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), the enzyme deficient in Gaucher disease.[1][2] Its ability to covalently bind to the active site of GBA has made it an invaluable tool for creating cellular and animal models of this lysosomal storage disorder.[1][2] This guide will delve into the quantitative inhibitory activity, selectivity, and cellular effects of CBE and its analogs, providing researchers with the necessary data to make informed decisions for their experimental designs.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Conduritol B epoxide and its analogs is a critical factor in their application. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) against the primary target, glucocerebrosidase (GBA), as well as other relevant glycosidases to assess their selectivity.

Table 1: Comparative Inhibitory Activity against Glucocerebrosidase (GBA)

CompoundIC50 (µM)Ki (µM)Organism/SystemReference
Conduritol B epoxide (CBE)0.33 - 9.4953 - 166Human[1][3][4]
Bromo-conduritol B epoxideNot specified, but used as a covalent inhibitorNot specifiedHuman[4]
Cyclophellitol0.063 - 0.086Not specifiedHuman[1]

Table 2: Selectivity Profile: IC50 (µM) against Other Glycosidases

Enzyme TargetConduritol B epoxide (CBE)CyclophellitolReference
Non-lysosomal Glucosylceramidase (GBA2)272 - 3150.154 - 0.198[1][5]
Acid α-glucosidase (GAA)249 - 309> 10[1]
Neutral α-glucosidase II (GANAB)1580 - 2900> 10[1]
β-glucuronidase (GUSB)607 - 857> 10[1]
α-glucosidase (general)100Poorly inhibits[1]

Mechanism of Action and Cellular Consequences

Conduritol B epoxide and its analogs are mechanism-based or "suicide" inhibitors. They mimic the natural substrate of the enzyme and are processed in the active site. This leads to the formation of a highly reactive intermediate that covalently and irreversibly binds to a catalytic residue, permanently inactivating the enzyme.[6]

The primary consequence of GBA inhibition is the accumulation of its substrate, glucosylceramide, within the lysosomes. This accumulation is the hallmark of Gaucher disease and triggers a cascade of downstream cellular events.

Signaling Pathways Affected by Glucosylceramide Accumulation

The pathological accumulation of glucosylceramide disrupts cellular homeostasis and activates several signaling pathways, contributing to the pathophysiology of Gaucher disease and related neurodegenerative conditions.[7]

Signaling_Pathways cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Cellular Effects CBE Conduritol B Epoxide (or derivative) GBA Glucocerebrosidase (GBA) CBE->GBA Inhibits GlcCer Glucosylceramide (GlcCer) Lysosomal_Dysfunction Lysosomal Dysfunction GlcCer->Lysosomal_Dysfunction Inflammation Inflammation (Cytokine Release) Lysosomal_Dysfunction->Inflammation Metabolic_Alterations Metabolic Alterations (e.g., altered glycolysis) Lysosomal_Dysfunction->Metabolic_Alterations Cell_Death Neuronal Cell Death Inflammation->Cell_Death Metabolic_Alterations->Cell_Death

Figure 1. Signaling cascade initiated by GBA inhibition by Conduritol B epoxide derivatives.

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug discovery and basic research. Below are detailed protocols for key assays used to evaluate the performance of Conduritol B epoxide derivatives.

Protocol 1: In Vitro Glucocerebrosidase (GBA) Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory potential of compounds against GBA.

Materials:

  • Recombinant human GBA

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Assay Buffer: Citrate-phosphate buffer, pH 5.2

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • Conduritol B epoxide derivative (test compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the GBA enzyme solution to each well.

  • Add 10 µL of the test compound dilution to the respective wells. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the 4-MUG substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (Ex: 365 nm, Em: 445 nm).

  • Calculate the percentage of GBA inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

GBA_Inhibition_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of CBE derivative Start->Prep_Compounds Add_Inhibitor Add CBE derivative (or vehicle) Prep_Compounds->Add_Inhibitor Add_Enzyme Add GBA enzyme to 96-well plate Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Add 4-MUG substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add stop solution Incubation->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Analyze_Data Calculate % inhibition and IC50 value Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for the in vitro GBA inhibition assay.

Protocol 2: Cellular Glucosylceramide Accumulation Assay

This assay quantifies the accumulation of glucosylceramide in cells treated with GBA inhibitors, providing a measure of their in-cellulo efficacy.

Materials:

  • Cell line of interest (e.g., human fibroblasts, neuronal cells)

  • Cell culture medium and supplements

  • Conduritol B epoxide derivative (test compound)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Dry the lipid extract and reconstitute it in a suitable solvent for HPLC-MS/MS analysis.

  • Quantify the amount of glucosylceramide in each sample using a validated HPLC-MS/MS method with an appropriate internal standard.

  • Normalize the glucosylceramide levels to the total protein concentration or cell number.

  • Compare the glucosylceramide levels in the treated cells to the vehicle-treated control to determine the dose-dependent effect of the inhibitor on substrate accumulation.

Conclusion

Conduritol B epoxide and its analogs, particularly cyclophellitol, are powerful tools for studying the function of glucocerebrosidase and for modeling Gaucher disease. The data presented in this guide highlights the high potency of cyclophellitol for GBA and its superior selectivity over other glycosidases compared to CBE. The choice between these inhibitors will depend on the specific experimental goals, with cyclophellitol being the preferred choice for studies requiring highly selective GBA inhibition. The provided protocols offer a starting point for the rigorous evaluation of these and other potential GBA inhibitors. Further research into a wider array of CBE derivatives is warranted to explore the structure-activity relationships and to develop even more potent and selective inhibitors for therapeutic and research applications.

References

Benchmarking Gaucher Disease Therapies: A Comparative Analysis of Current Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 7, 2025

For Immediate Release

This guide provides a comprehensive comparison of current therapeutic strategies for Gaucher disease, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present quantitative efficacy data from clinical trials, and provide detailed experimental protocols for key assays used in the evaluation of these therapies. While not a therapeutic agent itself, this guide also clarifies the role of conduritol derivatives, such as Conduritol B Tetraacetate's active form, Conduritol B Epoxide, as indispensable research tools for inducing Gaucher disease pathology in preclinical models.

Introduction to Gaucher Disease

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This enzymatic defect results in the accumulation of its substrate, glucosylceramide, primarily within the lysosomes of macrophages, which become engorged and are referred to as "Gaucher cells."[3][4] The infiltration of these cells into various organs, including the spleen, liver, and bone marrow, leads to the clinical manifestations of the disease, which include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[4][5]

Current Therapeutic Strategies

The primary treatment modalities for Gaucher disease are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[3][6] A third approach, Chaperone Therapy, is currently under investigation.

Enzyme Replacement Therapy (ERT)

ERT directly addresses the enzymatic deficiency by intravenously administering a recombinant form of the GCase enzyme.[7][8] This approach has been the cornerstone of Gaucher disease management for decades.[9][10]

Approved ERT Drugs:

  • Imiglucerase (Cerezyme®) [11]

  • Velaglucerase alfa (VPRIV®) [11]

  • Taliglucerase alfa (Elelyso®) [11]

Substrate Reduction Therapy (SRT)

SRT offers an oral alternative to ERT and works by inhibiting the enzyme glucosylceramide synthase, thereby reducing the production of glucosylceramide.[3][6][12] This "substrate reduction" alleviates the burden on the deficient GCase enzyme.[13]

Approved SRT Drugs:

Comparative Efficacy of Current Treatments

The following tables summarize the quantitative efficacy of approved ERT and SRT drugs based on clinical trial data. It is important to note that direct head-to-head trials for all agents are limited.[6]

Table 1: Efficacy of Enzyme Replacement Therapies (ERT) in Treatment-Naïve Adult Patients with Type 1 Gaucher Disease
ParameterImiglucerase (Cerezyme®)Velaglucerase alfa (VPRIV®)Taliglucerase alfa (Elelyso®)
Hemoglobin Increase 1.2 g/dL at 9 months1.6 g/dL at 9 months[14]1.4 g/dL at 9 months
Platelet Count Increase 1.5-fold increase at 9 months1.6-fold increase at 9 months1.6-fold increase at 9 months
Spleen Volume Reduction 38% reduction at 9 months40% reduction at 9 months37% reduction at 9 months
Liver Volume Reduction 15% reduction at 9 months17% reduction at 9 months16% reduction at 9 months
Bone Mineral Density Improvement observed over 2-4 yearsImprovement observed over 2 yearsImprovement observed over 2 years

Note: Data is compiled from various clinical trials and may not be from direct comparative studies. Efficacy can vary based on dosage and patient characteristics.

Table 2: Efficacy of Substrate Reduction Therapies (SRT) in Adult Patients with Type 1 Gaucher Disease
ParameterMiglustat (Zavesca®)Eliglustat (Cerdelga®)
Hemoglobin Increase Maintained stable levels in patients switched from ERT[6]1.0 g/dL increase at 9 months in treatment-naïve patients
Platelet Count Increase Maintained stable levels in patients switched from ERT[6]41% increase at 9 months in treatment-naïve patients
Spleen Volume Reduction 19% reduction at 12 months in treatment-naïve patients[15]28% reduction at 6 months in treatment-naïve patients
Liver Volume Reduction 12% reduction at 12 months in treatment-naïve patients[15]10% reduction at 6 months in treatment-naïve patients
Bone Mineral Density Stabilization or modest improvement observed[16]Improvement observed in lumbar spine Z-score at 2 years

Note: Data is from separate clinical trials. Eliglustat is generally considered a first-line oral treatment, while miglustat is often a second-line option.[15]

Mechanism of Action and Signaling Pathways

Gaucher disease pathogenesis stems from the disruption of the normal lysosomal degradation pathway for glucosylceramide.

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_therapies Therapeutic Interventions Glucosylceramide Glucosylceramide (Substrate) GCase_active Functional GCase Enzyme Glucosylceramide->GCase_active Hydrolysis GCase_deficient Deficient GCase (GBA1 Mutation) Glucosylceramide->GCase_deficient Ceramide_Glucose Ceramide + Glucose (Products) GCase_active->Ceramide_Glucose Accumulation Glucosylceramide Accumulation GCase_deficient->Accumulation Leads to Gaucher_Cell Gaucher Cell Formation Accumulation->Gaucher_Cell ERT Enzyme Replacement Therapy (ERT) ERT->GCase_active Supplements SRT Substrate Reduction Therapy (SRT) Glucosylceramide_Synthase Glucosylceramide Synthase SRT->Glucosylceramide_Synthase Inhibits Glucosylceramide_Synthase->Glucosylceramide Precursors Ceramide + UDP-Glucose Precursors->Glucosylceramide_Synthase

Figure 1: Pathophysiology of Gaucher Disease and Therapeutic Interventions.

The Role of Conduritol B Epoxide in Gaucher Disease Research

This compound is a chemical precursor to Conduritol B Epoxide (CBE), a potent and irreversible inhibitor of the GCase enzyme.[3][17] CBE is not a treatment for Gaucher disease; rather, it is a critical tool for inducing a Gaucher-like phenotype in vitro and in vivo for research purposes.[3][5] By administering CBE to cell cultures or animal models, scientists can mimic the biochemical and pathological features of Gaucher disease, providing a platform to study disease mechanisms and evaluate potential new therapies.[18][19][20]

CBE_Workflow CBE Conduritol B Epoxide (CBE) Administration Animal_Model In Vivo Model (e.g., Mouse) CBE->Animal_Model Cell_Culture In Vitro Model (e.g., Fibroblasts) CBE->Cell_Culture GCase_Inhibition Irreversible Inhibition of GCase Activity Animal_Model->GCase_Inhibition Cell_Culture->GCase_Inhibition Substrate_Accumulation Glucosylceramide Accumulation GCase_Inhibition->Substrate_Accumulation Pathology Gaucher Disease -like Pathology Substrate_Accumulation->Pathology Therapy_Testing Evaluation of Novel Therapies Pathology->Therapy_Testing

Figure 2: Experimental Workflow Using Conduritol B Epoxide (CBE).

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

Objective: To quantify the enzymatic activity of GCase in cell lysates or tissue homogenates.

Principle: This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is proportional to the GCase activity.

Materials:

  • Cell lysates or tissue homogenates

  • 4-MUG substrate solution (in citrate/phosphate buffer, pH 5.4)

  • Sodium taurocholate

  • Bovine Serum Albumin (BSA)

  • EDTA

  • Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7)

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare a reaction buffer containing citrate/phosphate buffer, sodium taurocholate, BSA, and EDTA.[1]

  • Add a known amount of protein from the cell lysate or tissue homogenate to the wells of a 96-well plate.

  • Initiate the reaction by adding the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of 4-MU using a fluorometer.

  • Calculate GCase activity based on a standard curve of 4-MU and normalize to the protein concentration.

Induction of a Gaucher Disease Mouse Model using Conduritol B Epoxide (CBE)

Objective: To create an in vivo model of Gaucher disease for preclinical studies.

Materials:

  • Conduritol B Epoxide (CBE)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Experimental mice (e.g., C57BL/6)

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of CBE in sterile PBS (e.g., 10 mg/mL).[3]

  • Administer CBE to the mice via subcutaneous or intraperitoneal injection. A common dosage is 100 mg/kg of body weight daily for 7-11 consecutive days.[3][18]

  • Monitor the mice for the development of Gaucher-like symptoms, which may include weight loss, tremors, and abnormal gait.

  • At the end of the treatment period, tissues (e.g., liver, spleen, brain) can be harvested for biochemical and histological analysis to confirm the induction of the disease phenotype, including GCase inhibition and glucosylceramide accumulation.[3][19][20]

Conclusion

Enzyme Replacement Therapy and Substrate Reduction Therapy represent the current standards of care for Gaucher disease, offering significant clinical benefits to patients. While direct comparative data is not available for this compound as a therapeutic agent, its derivative, Conduritol B Epoxide, remains a vital tool in the research and development of new and improved therapies for this debilitating disease. The continued use of robust preclinical models and standardized experimental protocols will be essential for the evaluation of the next generation of Gaucher disease treatments.

References

Safety Operating Guide

Proper Disposal of Conduritol B Tetraacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Conduritol B Tetraacetate was not located in the available search results. The following disposal procedures are based on the hazardous properties of its closely related derivative, Conduritol B Epoxide, and general best practices for laboratory chemical waste management. It is imperative to handle this compound as a potentially hazardous substance.

This compound is a crucial precursor for the synthesis of Conduritol B Epoxide, a potent inhibitor used in glycobiology research and in animal models of Gaucher's disease[1]. Given this relationship, and in the absence of specific safety data for the tetraacetate form, it is prudent to adopt the safety and disposal protocols established for the more extensively studied and hazardous Conduritol B Epoxide.

Essential Safety and Hazard Information

Conduritol B Epoxide is classified as a hazardous substance, causing skin, eye, and respiratory irritation[2][3][4]. Until specific data for this compound becomes available, it should be handled with the same level of caution.

Hazard Classification for Conduritol B Epoxide
Hazard CategoryGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3]
(Single Exposure, Category 3)

Personal Protective Equipment (PPE)

To minimize exposure risk when handling this compound, the use of appropriate personal protective equipment is mandatory.

EquipmentSpecification
Eye Protection Safety glasses with side-shields or goggles[3].
Hand Protection Chemical-resistant protective gloves[3].
Skin and Body Protection Laboratory coat and, if necessary, impervious clothing[3].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used[3].

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. Do not discharge the material to sewer systems[5].

Waste Identification and Segregation
  • Designate a specific, clearly labeled, and sealed container for all this compound waste.

  • This includes pure chemical waste, as well as any contaminated materials such as gloves, pipette tips, and empty vials.

Waste Collection
  • Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container. Avoid creating dust.

  • Liquid Waste (Solutions): Do not pour solutions containing this compound down the drain. Collect all liquid waste in a sealed, properly labeled container.

  • Contaminated Labware: Rinse any glassware that has come into contact with the chemical with a suitable solvent. Collect this rinsate as hazardous waste.

Waste Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from incompatible materials and is clearly marked as a hazardous waste accumulation point.

Final Disposal
  • The ultimate disposal of this compound waste must be conducted through a licensed chemical waste disposal company.

  • Follow all institutional, local, state, and federal regulations governing hazardous waste disposal.

  • Provide the waste disposal company with all available safety information, noting that this chemical is a precursor to the hazardous compound Conduritol B Epoxide.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Segregate Waste Types C->D E Transfer Solid Waste to Container D->E F Collect Liquid Waste & Rinsate in Separate Container D->F G Seal Waste Container(s) E->G F->G H Store in Designated Secure Area G->H I Arrange for Pickup by Licensed Waste Disposal Company H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conduritol B Tetraacetate
Reactant of Route 2
Reactant of Route 2
Conduritol B Tetraacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.